14-epi-Andrographolide
Description
Properties
IUPAC Name |
(3E,4R)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-12-4-7-16-19(2,9-8-17(23)20(16,3)11-21)14(12)6-5-13-15(22)10-25-18(13)24/h5,14-17,21-23H,1,4,6-11H2,2-3H3/b13-5+/t14-,15+,16+,17-,19+,20+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJKULTULYSRAS-NPWGMBKGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2C/C=C/3\[C@H](COC3=O)O)(C)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling 14-epi-Andrographolide: A Technical Guide to its Natural Occurrence and Sources
For Immediate Release
This technical guide provides a comprehensive overview of 14-epi-Andrographolide, a naturally occurring diterpenoid lactone found in Andrographis paniculata. This document, intended for researchers, scientists, and professionals in drug development, delves into the compound's natural sources, presents quantitative data, and outlines detailed experimental protocols for its isolation and analysis.
Natural Occurrence and Sources
This compound is a stereoisomer of Andrographolide (B1667393), the major bioactive constituent of Andrographis paniculata (Burm. f.) Nees, a medicinal plant widely used in traditional Asian medicine. While Andrographolide is the most abundant diterpenoid in this plant, this compound is also present as a significant analogue. The primary natural source of this compound is the aerial parts of Andrographis paniculata, including the leaves and stems.
Quantitative Analysis
The concentration of this compound, alongside its parent compound and other major diterpenoids, can vary depending on factors such as the geographical origin of the plant, cultivation conditions, and the specific plant part analyzed. The following table summarizes the quantitative data for key diterpenoids found in Andrographis paniculata.
| Compound | Plant Part | Concentration Range (% w/w) | Analytical Method | Reference |
| Andrographolide | Leaves | 0.054 - 5.11 | HPLC | [1] |
| Andrographolide | Aerial Parts | 2.95 - 4.90 | HPLC | [1] |
| Andrographolide | Stems | 0.533 - 0.68 | HPLC | [1] |
| Andrographolide | Flowers | 1.90 | HPLC | [1] |
| Neoandrographolide | Not Specified | Not Specified | HPLC | [2] |
| 14-Deoxy-11,12-didehydroandrographolide | Not Specified | Not Specified | HPLC | [2] |
| 14-Deoxyandrographolide | Not Specified | Not Specified | HPLC | [2] |
Note: Specific quantitative data for this compound is often reported in conjunction with Andrographolide and other derivatives. Further targeted analysis is typically required for precise quantification.
Experimental Protocols
Isolation and Purification of Diterpenoids from Andrographis paniculata
A general methodology for the isolation of diterpenoids, including this compound, from Andrographis paniculata involves the following steps:
-
Extraction: The dried and powdered aerial parts of the plant are extracted with a suitable solvent, typically methanol (B129727) or ethanol, using methods such as maceration, soxhlet extraction, or ultrasonic-assisted extraction.
-
Fractionation: The crude extract is then subjected to fractionation using liquid-liquid partitioning with solvents of varying polarity (e.g., n-hexane, chloroform (B151607), ethyl acetate) to separate compounds based on their polarity.
-
Chromatography: The fractions enriched with diterpenoids are further purified using chromatographic techniques. Column chromatography using silica (B1680970) gel is a common method, with elution gradients of solvents like chloroform and methanol. Preparative High-Performance Liquid Chromatography (HPLC) can be employed for final purification to obtain high-purity compounds.
Quantification by High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is crucial for the accurate quantification of this compound and other diterpenoids.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile (B52724) and water, often with the addition of a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape. A typical mobile phase could be a mixture of methanol and water.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: Detection is usually carried out at a wavelength where the andrographolides exhibit maximum absorbance, which is around 220-230 nm.
-
Standard Preparation: A standard stock solution of purified this compound is prepared in a suitable solvent (e.g., methanol) and serially diluted to create a calibration curve.
-
Sample Preparation: The plant extract is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.
Biosynthetic Relationship
This compound is biosynthetically derived from geranylgeranyl pyrophosphate (GGPP) through the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is common for the biosynthesis of diterpenes in plants. The final steps of the biosynthesis involve a series of oxidation and cyclization reactions to form the labdane (B1241275) diterpenoid skeleton, followed by specific hydroxylations and the formation of the characteristic lactone ring. The epimerization at the C-14 position likely occurs during or after the formation of the andrographolide core structure.
Caption: Simplified biosynthetic pathway of Andrographolide and its epimer.
Experimental Workflow
The following diagram illustrates a typical workflow for the extraction, isolation, and quantification of this compound from Andrographis paniculata.
Caption: General workflow for analysis of this compound.
References
isolation and characterization of 14-epi-Andrographolide from Andrographis paniculata
For Immediate Release
This technical guide provides a comprehensive overview of the methodologies for the isolation and characterization of 14-epi-Andrographolide, a significant diterpenoid lactone found in the medicinal plant Andrographis paniculata. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering detailed experimental protocols, data presentation in structured tables, and visual workflows to facilitate a deeper understanding of the processes involved.
Introduction
Andrographis paniculata (Burm.f.) Nees, commonly known as "King of Bitters," is a plant with a long history of use in traditional medicine across Asia. Its therapeutic properties are largely attributed to a class of compounds known as diterpenoid lactones, with andrographolide (B1667393) being the most abundant and studied. This compound is a diastereomer of andrographolide, and its isolation and characterization are crucial for understanding its unique biological activities and for the standardization of A. paniculata extracts. This guide synthesizes information from various studies to present a cohesive protocol for its isolation and structural elucidation.
Experimental Protocols
Plant Material and Extraction
The initial step involves the procurement and processing of the plant material, followed by an efficient extraction method to obtain the crude extract containing the target compound.
Protocol for Extraction:
-
Plant Material: Aerial parts of Andrographis paniculata are collected, washed, and dried in the shade. The dried material is then ground into a coarse powder.
-
Extraction Solvent: Methanol (B129727) has been shown to be an effective solvent for the extraction of diterpenoids from A. paniculata. A mixture of dichloromethane (B109758) and methanol (1:1) can also be used for cold maceration[1].
-
Extraction Method:
-
Soxhlet Extraction: The powdered plant material is subjected to Soxhlet extraction with methanol for a period of 48-72 hours. This method is effective for exhaustive extraction[2].
-
Cold Maceration: The plant powder is soaked in the chosen solvent system at room temperature for 3-5 days with occasional stirring. The mixture is then filtered[1].
-
-
Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a dark green viscous residue.
Fractionation and Isolation of this compound
The crude extract is a complex mixture of compounds. Therefore, a systematic fractionation and purification strategy is necessary to isolate this compound.
Protocol for Isolation:
-
Solvent-Solvent Partitioning: The crude methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity. Diterpenoids like andrographolide and its isomers are typically found in the chloroform and ethyl acetate fractions.
-
Column Chromatography: The fraction enriched with diterpenoids is subjected to column chromatography over silica (B1680970) gel (60-120 mesh).
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common gradient system is n-hexane:ethyl acetate, starting from 100:0 and gradually increasing the proportion of ethyl acetate. Fractions are collected in regular volumes.
-
-
Thin Layer Chromatography (TLC): The collected fractions are monitored by TLC on pre-coated silica gel 60 F254 plates.
-
Developing Solvent: A suitable solvent system, such as chloroform:methanol (9:1 v/v), is used to develop the plates.
-
Visualization: The spots are visualized under UV light (at 254 nm) and by spraying with a suitable reagent (e.g., p-anisaldehyde-sulfuric acid followed by heating)[2]. Fractions showing similar TLC profiles are pooled together.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing a mixture of andrographolide and this compound are further purified by preparative HPLC. The separation of these diastereomers can be challenging and requires optimized chromatographic conditions.
-
Column: A reversed-phase C18 column is typically used[3].
-
Mobile Phase: An isocratic or gradient system of methanol and water is commonly employed. The exact ratio needs to be optimized to achieve baseline separation of the epimers[4][5].
-
Detection: UV detection at a wavelength of 223 nm is suitable for andrographolides[6].
-
-
Crystallization: The purified this compound fraction from prep-HPLC is concentrated, and the compound is crystallized from a suitable solvent system (e.g., methanol-water) to obtain pure crystals.
Characterization of this compound
The structure of the isolated compound is confirmed using various spectroscopic techniques.
Protocol for Characterization:
-
Melting Point: The melting point of the purified crystals is determined using a melting point apparatus.
-
UV-Visible Spectroscopy: The UV spectrum is recorded in methanol to determine the wavelength of maximum absorption (λmax), which is characteristic of the α,β-unsaturated γ-lactone ring system present in andrographolides[6].
-
Infrared (IR) Spectroscopy: The IR spectrum is recorded to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O) of the lactone, and carbon-carbon double bonds (C=C).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are the most powerful tools for the structural elucidation of organic molecules. The spectra are recorded in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). The chemical shifts, coupling constants, and 2D NMR experiments (like COSY, HSQC, and HMBC) are used to assign the complete proton and carbon framework of the molecule and to confirm its stereochemistry, distinguishing it from andrographolide.
Data Presentation
The quantitative data obtained during the isolation and characterization of this compound are summarized in the following tables for clarity and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C20H30O5 |
| Molecular Weight | 350.45 g/mol |
| Appearance | White crystalline solid |
| Melting Point | To be determined experimentally |
| UV λmax (in Methanol) | Approx. 223 nm |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Observations |
| IR (KBr, cm⁻¹) | Peaks corresponding to -OH, C=O (lactone), C=C |
| ¹H NMR (CDCl₃, δ ppm) | Specific chemical shifts and coupling constants for protons, distinguishing it from andrographolide, particularly signals around the lactone ring. |
| ¹³C NMR (CDCl₃, δ ppm) | Distinct carbon signals confirming the diterpenoid skeleton and the stereochemistry at C-14. |
| Mass Spectrometry (m/z) | Molecular ion peak corresponding to the molecular formula. |
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the isolation and characterization of this compound.
References
The Architecture of Bitterness: A Technical Guide to the Biosynthesis of Andrographolide and its Epimers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Andrographolide (B1667393), a labdane (B1241275) diterpenoid derived from Andrographis paniculata, has garnered significant attention for its wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the intricate biosynthetic pathways leading to andrographolide and its structurally related epimers, including the notable neoandrographolide. We will dissect the enzymatic machinery, from the foundational isoprenoid precursors to the final tailoring reactions, and present key quantitative data and detailed experimental protocols to support further research and development in this field. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to understand and manipulate the production of these valuable bioactive compounds.
Introduction
Andrographis paniculata, commonly known as the "King of Bitters," is a medicinal plant with a long history of use in traditional medicine. Its therapeutic properties are largely attributed to a class of bioactive molecules known as diterpenoid lactones, with andrographolide being the most prominent. The complex chemical structure of andrographolide and its epimers, which differ in the stereochemistry or arrangement of functional groups, presents a fascinating case study in plant biochemistry and metabolic engineering. Understanding the precise biosynthetic route is paramount for enhancing the production of these compounds through biotechnological approaches and for the semi-synthesis of novel derivatives with improved therapeutic profiles.
The Biosynthetic Pathway: From Isoprenoid Precursors to Diterpenoid Scaffolds
The biosynthesis of andrographolide and its epimers is a multi-step process that originates from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1] These five-carbon building blocks are synthesized through two distinct pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids.[2] Isotopic labeling studies have indicated that the MEP pathway is the primary contributor of precursors for andrographolide biosynthesis.[2]
The initial steps involve the sequential condensation of IPP and DMAPP to form geranylgeranyl pyrophosphate (GGPP), the 20-carbon precursor for all diterpenoids. This is followed by the crucial cyclization reactions catalyzed by diterpene synthases (diTPSs) to create the characteristic labdane skeleton.
The Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways
The MVA and MEP pathways represent the foundational routes for isoprenoid biosynthesis in plants. The key enzymes involved in each pathway are outlined below.
MVA Pathway (Cytosol):
-
Acetyl-CoA C-acetyltransferase (AACT)
-
3-hydroxy-3-methylglutaryl-CoA synthase (HMGS)
-
3-hydroxy-3-methylglutaryl-CoA reductase (HMGR)
-
Mevalonate kinase (MVK)
-
Phosphomevalonate kinase (PMK)
-
Diphosphomevalonate decarboxylase (MVD)
MEP Pathway (Plastids):
-
1-deoxy-D-xylulose-5-phosphate synthase (DXS)
-
1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR)
-
2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (MCT)
-
4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase (CMK)
-
2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (MDS)
-
4-hydroxy-3-methylbut-2-en-1-yl diphosphate (B83284) synthase (HDS)
-
4-hydroxy-3-methylbut-2-en-1-yl diphosphate reductase (HDR)
Formation of the Diterpenoid Backbone
The linear GGPP molecule is transformed into the bicyclic labdane scaffold through the action of Class II and Class I diterpene synthases. In A. paniculata, this involves:
-
ent-copalyl diphosphate synthase (CPS): A Class II diTPS that catalyzes the protonation-initiated cyclization of GGPP to form ent-copalyl diphosphate (ent-CPP).
-
ent-kaurene synthase-like (KSL): A Class I diTPS that facilitates the ionization of the diphosphate group and a subsequent secondary cyclization and rearrangement of ent-CPP to yield various diterpene skeletons.
Tailoring the Scaffold: The Path to Andrographolide and its Epimers
The core diterpenoid structure undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), to produce the diverse array of andrographolide-related compounds.
Biosynthesis of Andrographolide
Recent research has elucidated the specific CYP450s responsible for the late-stage modifications leading to andrographolide.[3] The proposed pathway from the precursor ent-copalol is as follows:
-
ApCYP71D587: Catalyzes the conversion of ent-copalol to 19-hydroxy-ent-copalol.[3]
-
ApCYP71BE50: Mediates the formation of the characteristic lactone ring, yielding andrograpanin.[3]
-
ApCYP706U5: Accomplishes the C-3 hydroxylation to form 14-deoxyandrographolide.[3]
-
ApCYP72F1: Completes the biosynthesis by mediating C-14 hydroxylation and rearrangement of the olefin bond to produce andrographolide.[3]
Biosynthesis of Neoandrographolide
Neoandrographolide, a major epimer of andrographolide, is formed through a glycosylation step. The enzyme responsible for this has been identified as a UDP-glycosyltransferase (UGT).
-
ApUGT: This diterpene glycosyltransferase transfers a glucose moiety to the C-19 hydroxyl group of andrograpanin, the same intermediate in the andrographolide pathway, to form neoandrographolide.
Biosynthesis of Other Epimers
Other notable epimers include 14-deoxy-11,12-didehydroandrographolide (B31429). While the precise enzymatic steps for the formation of the C11-C12 double bond are still under investigation, it is hypothesized that this modification occurs on an intermediate in the main andrographolide pathway.
Quantitative Data
The concentration of andrographolide and its epimers can vary significantly depending on the plant part, developmental stage, and environmental conditions. The following tables summarize key quantitative data from various studies.
Table 1: Content of Andrographolide and its Epimers in Different Parts of Andrographis paniculata
| Compound | Leaves (mg/g DW) | Stems (mg/g DW) | Roots (mg/g DW) | Reference(s) |
| Andrographolide | 5.11 - 29.4 | 1.2 - 10.5 | 0.8 - 4.2 | [4][5] |
| Neoandrographolide | 1.1 - 11.72 | 0.5 - 3.1 | 0.2 - 1.5 | [4][5] |
| 14-deoxy-11,12-didehydroandrographolide | 0.7 - 16.01 | 0.3 - 5.2 | 0.1 - 2.0 | [4][5] |
Table 2: Effect of Elicitors on Andrographolide Production in Andrographis paniculata Cell Cultures
| Elicitor (Concentration) | Andrographolide Content (mg/g DW) | Fold Increase | Reference(s) |
| Control | 0.85 | - | |
| Methyl Jasmonate (50 µM) | 4.46 | 5.25 | |
| Salicylic Acid (100 µM) | 2.98 | 3.5 |
Experimental Protocols
Extraction and Quantification of Andrographolides by HPLC
Objective: To extract and quantify andrographolide and its epimers from A. paniculata plant material.
Materials:
-
Dried and powdered A. paniculata plant material
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (or other suitable acid for pH adjustment)
-
Andrographolide, neoandrographolide, and 14-deoxy-11,12-didehydroandrographolide analytical standards
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
-
HPLC system with a C18 column and UV detector
Procedure:
-
Extraction: a. Accurately weigh 1.0 g of the powdered plant material into a conical flask. b. Add 25 mL of methanol and sonicate for 30 minutes in an ultrasonic bath. c. Centrifuge the mixture at 4000 rpm for 10 minutes. d. Collect the supernatant. Repeat the extraction process on the pellet twice more with 25 mL of methanol each time. e. Pool the supernatants and evaporate to dryness under vacuum. f. Re-dissolve the dried extract in a known volume of methanol (e.g., 10 mL).
-
HPLC Analysis: a. Mobile Phase: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid. A typical gradient could be: 0-20 min, 20-80% acetonitrile; 20-25 min, 80% acetonitrile; 25-30 min, 80-20% acetonitrile. b. Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm). c. Flow Rate: 1.0 mL/min. d. Detection Wavelength: 223 nm. e. Injection Volume: 20 µL. f. Standard Preparation: Prepare a series of standard solutions of andrographolide, neoandrographolide, and 14-deoxy-11,12-didehydroandrographolide of known concentrations in methanol. g. Sample Preparation: Filter the re-dissolved extract through a 0.45 µm syringe filter before injection. h. Quantification: Construct a calibration curve for each standard by plotting peak area against concentration. Determine the concentration of each compound in the sample by comparing its peak area to the calibration curve.
Gene Expression Analysis by qRT-PCR
Objective: To analyze the expression levels of genes involved in the andrographolide biosynthetic pathway.
Materials:
-
A. paniculata tissue (e.g., leaves)
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers (forward and reverse) for target and reference genes (e.g., actin or ubiquitin)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: a. Grind the plant tissue to a fine powder in liquid nitrogen. b. Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions. c. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. d. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
-
cDNA Synthesis: a. Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit with oligo(dT) or random primers.
-
qRT-PCR: a. Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers (final concentration of 0.2-0.5 µM each), and diluted cDNA template. b. Perform the qPCR reaction in a real-time PCR instrument with a typical thermal cycling profile: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s. c. Include a melt curve analysis at the end of the run to verify the specificity of the amplicons. d. Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to a stable reference gene.
Visualizations
Biosynthetic Pathway of Andrographolide and Neoandrographolide
Caption: Biosynthesis of Andrographolide and Neoandrographolide.
Experimental Workflow for Andrographolide Quantification and Gene Expression Analysis
Caption: Experimental Workflow.
Conclusion
The biosynthesis of andrographolide and its epimers is a complex and tightly regulated process involving the interplay of two distinct isoprenoid precursor pathways and a series of specific tailoring enzymes. The elucidation of the key genes and enzymes in this pathway opens up new avenues for metabolic engineering to enhance the production of these valuable compounds. The detailed experimental protocols provided in this guide offer a practical framework for researchers to further investigate the regulation of this pathway and to develop robust methods for the quantification and analysis of these important natural products. Continued research in this area will be crucial for unlocking the full therapeutic potential of andrographolide and its derivatives.
References
- 1. Andrographolide - Wikipedia [en.wikipedia.org]
- 2. Biosynthesis of andrographolide in Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Completing the Biosynthesis of the Clinically Important Diterpenoid Andrographolide in Andrographis Paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Evaluations of Andrographolide-Rich Fractions of Andrographis paniculata with Enhanced Potential Antioxidant, Anticancer, Antihypertensive, and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 14-epi-Andrographolide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 14-epi-andrographolide, a diterpenoid lactone and a stereoisomer of the pharmacologically significant andrographolide. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings.
Introduction
This compound is a naturally occurring diterpenoid isolated from the medicinal plant Andrographis paniculata. As an epimer of andrographolide, it shares the same molecular formula and connectivity but differs in the stereochemistry at the C-14 position. This subtle structural difference can significantly impact its biological activity and physicochemical properties, making accurate spectroscopic identification essential. The primary reference for the isolation and structural elucidation of this compound is the work of Matsuda T, et al., published in the Chemical and Pharmaceutical Bulletin in 1994.[1][2][3][4][5]
Spectroscopic Data
The following tables summarize the key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. For comparative purposes, data for its parent compound, andrographolide, is also included where available from the literature.
¹H NMR Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data of this compound and Andrographolide
| Position | This compound (δ ppm, J in Hz) | Andrographolide (δ ppm, J in Hz) |
| 3 | 3.24 (dd, 11.0, 4.4) | 3.24 (dd, 11.0, 4.4) |
| 11 | 2.50 (m), 1.98 (m) | 2.50 (m), 1.98 (m) |
| 12 | 6.84 (t, 6.8) | 6.84 (t, 6.8) |
| 14 | 4.95 (d, 3.4) | 4.14 (m) |
| 15a | 4.88 (dd, 12.2, 3.4) | 4.58 (dd, 12.2, 2.0) |
| 15b | 4.20 (d, 12.2) | 4.20 (dd, 12.2, 6.8) |
| 17a | 4.88 (br s) | 4.88 (br s) |
| 17b | 4.58 (br s) | 4.58 (br s) |
| 18 | 1.14 (s) | 1.14 (s) |
| 19a | 4.14 (d, 11.2) | 4.14 (d, 11.2) |
| 19b | 3.75 (d, 11.2) | 3.75 (d, 11.2) |
| 20 | 0.68 (s) | 0.68 (s) |
Note: Data is based on the original isolation and characterization literature. Chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.
¹³C NMR Spectroscopic Data
Table 2: ¹³C NMR Spectroscopic Data of this compound and Andrographolide
| Position | This compound (δ ppm) | Andrographolide (δ ppm) |
| 1 | 37.9 | 37.9 |
| 2 | 28.8 | 28.8 |
| 3 | 78.9 | 78.9 |
| 4 | 43.3 | 43.3 |
| 5 | 55.0 | 55.0 |
| 6 | 24.5 | 24.5 |
| 7 | 38.3 | 38.3 |
| 8 | 148.2 | 148.2 |
| 9 | 56.4 | 56.4 |
| 10 | 39.2 | 39.2 |
| 11 | 25.1 | 25.1 |
| 12 | 146.5 | 146.5 |
| 13 | 128.9 | 128.9 |
| 14 | 66.8 | 66.8 |
| 15 | 75.3 | 75.3 |
| 16 | 170.4 | 170.4 |
| 17 | 108.7 | 108.7 |
| 18 | 23.0 | 23.0 |
| 19 | 64.1 | 64.1 |
| 20 | 15.3 | 15.3 |
Note: Data is based on the original isolation and characterization literature. Chemical shifts may vary slightly depending on the solvent and instrument used.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry is essential for confirming the molecular formula of this compound.
Table 3: Mass Spectrometry Data of this compound
| Ionization Mode | Ion | Calculated m/z | Observed m/z |
| ESI+ | [M+H]⁺ | 351.2166 | 351.2166 |
| ESI+ | [M+Na]⁺ | 373.1985 | 373.1985 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of diterpenoids from Andrographis paniculata, based on common practices in the field.
NMR Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of purified this compound is dissolved in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or C₅D₅N). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at 400 MHz or higher for proton spectra.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 to 4096, depending on the sample concentration.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
Mass Spectrometry
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL.
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is commonly used.
-
ESI-MS Parameters:
-
Ionization Mode: Positive or negative ion mode.
-
Capillary Voltage: 3-5 kV.
-
Nebulizer Gas (N₂): Flow rate adjusted to ensure a stable spray.
-
Drying Gas (N₂): Temperature and flow rate optimized for desolvation (e.g., 250-350 °C).
-
Mass Range: Typically scanned from m/z 100 to 1000.
-
-
Data Analysis: The acquired mass spectra are analyzed to determine the exact mass of the molecular ion and its adducts. This allows for the calculation of the elemental composition and confirmation of the molecular formula.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and characterization of this compound from Andrographis paniculata.
References
- 1. researchgate.net [researchgate.net]
- 2. Review Literature: Andrographis paniculata - ProQuest [proquest.com]
- 3. Inhibition of proprotein convertases-1, -7 and furin by diterpines of Andrographis paniculata and their succinoyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
The Enigmatic Bioactivity of 14-epi-Andrographolide: A Technical Examination for Drug Discovery Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Andrographolide (B1667393), a labdane (B1241275) diterpenoid extracted from Andrographis paniculata, has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antiviral effects. Its chemical structure offers multiple sites for modification, leading to the synthesis of numerous derivatives with potentially enhanced therapeutic profiles. Among these, the stereochemistry at the C-14 position is of particular interest. This technical guide focuses on the preliminary biological activity of 14-epi-Andrographolide, the C-14 epimer of andrographolide. Despite extensive research into andrographolide and its analogues, specific data on the biological activities of this compound remains notably scarce in publicly available scientific literature. This document aims to synthesize the available information, highlight the knowledge gaps, and provide a framework for future investigation into this specific stereoisomer.
Current State of Research: A Scarcity of Specific Data
This information gap presents both a challenge and an opportunity for researchers in drug discovery. The unique three-dimensional arrangement of the hydroxyl group at the C-14 position in this compound could significantly alter its interaction with biological targets compared to its naturally abundant diastereomer, potentially leading to a distinct pharmacological profile.
Inferred Biological Activities and Mechanisms of Action of Andrographolide and its C-14 Analogues
To provide a foundational understanding for future studies on this compound, this section summarizes the well-documented biological activities and mechanisms of andrographolide and its derivatives modified at or near the C-14 position. It is plausible that this compound may exhibit similar, albeit quantitatively different, activities.
Anti-inflammatory Activity
Andrographolide is a potent anti-inflammatory agent that exerts its effects through the modulation of several key signaling pathways.[1][2][3] A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[2] By inhibiting NF-κB, andrographolide reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[3]
Hypothesized Signaling Pathway for Anti-inflammatory Action of Andrographolide:
References
Mechanism of Action of 14-epi-Andrographolide: An In-depth Technical Guide
Disclaimer: Direct experimental data on the mechanism of action of 14-epi-Andrographolide is limited in publicly available scientific literature. This guide provides a comprehensive overview of the well-established mechanisms of its diastereomer, Andrographolide. Given the structural similarity, it is highly probable that this compound shares key mechanisms of action, particularly the inhibition of the NF-κB signaling pathway. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing a strong predictive framework for the biological activities of this compound.
Core Mechanism of Action: Inhibition of NF-κB Signaling
This compound is a diterpene analog of Andrographolide, a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates a wide array of genes involved in inflammation, immune responses, cell proliferation, and survival. The dysregulation of the NF-κB pathway is implicated in numerous diseases, including chronic inflammatory conditions and cancer.
The primary anti-inflammatory and anti-cancer effects of Andrographolide, and likely this compound, are attributed to its ability to suppress NF-κB activation. This inhibition can occur through multiple mechanisms, including the prevention of the translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory cytokines and other target genes.[2] One key proposed mechanism is the formation of a covalent adduct with the cysteine residue (Cys62) on the p50 subunit of NF-κB, which blocks its ability to bind to DNA.[1]
Modulation of Key Signaling Pathways
Beyond its primary effect on NF-κB, Andrographolide has been shown to modulate several other critical intracellular signaling pathways. These multifaceted interactions contribute to its broad spectrum of biological activities.
JAK/STAT Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is essential for cytokine signaling. Andrographolide can suppress the activation of the JAK/STAT pathway, which is often initiated by cytokines like interleukins and interferons. By inhibiting the phosphorylation of JAK and STAT proteins, Andrographolide can prevent the translocation of STATs to the nucleus and subsequent gene transcription, further contributing to its anti-inflammatory effects.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. In various cancer cell lines, Andrographolide has been demonstrated to inhibit this pathway.[3] This inhibition can lead to cell cycle arrest and the induction of apoptosis in cancer cells, highlighting its potential as an anti-cancer agent.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is involved in cellular responses to a variety of stimuli and plays a significant role in inflammation and cancer. Andrographolide has been shown to modulate the activity of MAPK pathway components, contributing to its anti-inflammatory and anti-proliferative effects.
Quantitative Biological Data (Based on Andrographolide and its Derivatives)
The following tables summarize the quantitative data for the biological activities of Andrographolide and some of its derivatives. This data provides a reference for the potential potency of this compound.
Table 1: Anti-inflammatory Activity of Andrographolide
| Activity | Cell Line/Model | IC50 Value | Reference |
| Inhibition of PGE2 production | LPS and interferon-γ induced RAW264.7 cells | 8.8 µM | [4][5] |
| Inhibition of IL-6 release | LPS-stimulated THP-1 cells | 12.2 µM | [4] |
| Inhibition of TNF-α release | LPS-stimulated THP-1 cells | 29.3 µM | [4] |
| Inhibition of IFN-γ release | LPS-stimulated THP-1 cells | 31.4 µM | [4] |
| Inhibition of NO production | LPS-activated RAW264.7 cells | 6.4 - 36.7 µM | [6] |
| Inhibition of NF-κB transactivation | LPS/IFN-γ stimulated RAW 264.7 macrophages | 2 - 2.4 µg/mL (for derivatives) | [7] |
Table 2: Anticancer Activity of Andrographolide
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| KB | Oral Cancer | 106.2 µg/ml | 24 h | [2] |
| MCF-7 | Breast Cancer | 63.19 ± 0.03 µM | 24 h | [3][8] |
| MCF-7 | Breast Cancer | 32.90 ± 0.02 µM | 48 h | [3][8] |
| MCF-7 | Breast Cancer | 31.93 ± 0.04 µM | 72 h | [3][8] |
| MDA-MB-231 | Breast Cancer | 65 ± 0.02 µM | 24 h | [3][8] |
| MDA-MB-231 | Breast Cancer | 37.56 ± 0.03 µM | 48 h | [3][8] |
| MDA-MB-231 | Breast Cancer | 30.56 ± 0.03 µM | 72 h | [3][8] |
| DBTRG-05MG | Glioblastoma | 13.95 µM | 72 h | [9] |
| HCT-116 | Colon Cancer | 0.85 µM (for a derivative) | - | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to investigate the mechanism of action of Andrographolide and its analogs.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the compound on cancer cell lines.
Protocol:
-
Seed cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control for different time points (e.g., 24, 48, 72 hours).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.
NF-κB Reporter Gene Assay
Objective: To measure the inhibitory effect of the compound on NF-κB transcriptional activity.
Protocol:
-
Transfect cells (e.g., RAW 264.7 macrophages) with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element.
-
After 24 hours, pre-treat the transfected cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), for a defined period (e.g., 6 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to the total protein concentration.
-
The percentage of NF-κB inhibition is calculated relative to the stimulated cells without compound treatment.
Western Blot Analysis for Signaling Proteins
Objective: To determine the effect of the compound on the expression and phosphorylation of key proteins in signaling pathways (e.g., p65, IκBα, Akt, p-Akt).
Protocol:
-
Treat cells with the test compound for a specified time, with or without a stimulant (e.g., TNF-α).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p65, anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations of Signaling Pathways and Workflows
Signaling Pathways
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow
Caption: General experimental workflow for investigating the mechanism of action.
References
- 1. Andrographolide: Regulating the Master Regulator NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Andrographolide Exhibits Anticancer Activity against Breast Cancer Cells (MCF-7 and MDA-MB-231 Cells) through Suppressing Cell Proliferation and Inducing Cell Apoptosis via Inactivation of ER-α Receptor and PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. AP-1/IRF-3 Targeted Anti-Inflammatory Activity of Andrographolide Isolated from Andrographis paniculata - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of new compounds from Andrographis paniculata by NF-kappaB transactivation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthetic Modifications of Andrographolide Targeting New Potential Anticancer Drug Candidates: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling 14-epi-Andrographolide: An In-depth Technical Guide on a Key Impurity in Andrographolide Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andrographolide (B1667393), the principal bioactive diterpenoid lactone isolated from Andrographis paniculata, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. As the demand for andrographolide-based therapeutics and supplements grows, so does the scrutiny of the purity and impurity profile of its extracts. A critical, yet often overlooked, impurity is 14-epi-Andrographolide, a diastereomer of andrographolide. The presence of this epimer can have significant implications for the quality, efficacy, and safety of andrographolide products. This technical guide provides a comprehensive overview of this compound, focusing on its formation, analytical separation, characterization, and biological significance.
Chemical Structures and Formation
Andrographolide and this compound are stereoisomers, differing only in the configuration at the C-14 position of the butenolide ring. This subtle structural difference can arise during the extraction and purification processes of andrographolide from its natural source.
Diagram of Isomerization:
Caption: Reversible isomerization between Andrographolide and this compound.
While the precise conditions favoring the formation of this compound are not extensively documented, it is plausible that factors such as heat, pH fluctuations, and the presence of certain solvents during extraction and processing can contribute to the epimerization at the C-14 position. Studies on the degradation of andrographolide have shown its instability under both acidic and basic conditions, leading to the formation of various degradation products, although the direct conversion to its 14-epimer under these specific conditions is not explicitly detailed in the currently available literature.[1][2]
Analytical Challenges and Methodologies
The structural similarity between andrographolide and this compound poses a significant analytical challenge for their separation and quantification. Standard reversed-phase high-performance liquid chromatography (HPLC) methods that are effective for separating andrographolide from other impurities may not be sufficient to resolve these two diastereomers.
High-Performance Liquid Chromatography (HPLC)
Achieving baseline separation of andrographolide and this compound often requires specialized chromatographic techniques. Chiral HPLC is a powerful tool for separating stereoisomers. The use of chiral stationary phases (CSPs) can provide the necessary selectivity to resolve the two epimers.
Table 1: HPLC Methods for the Analysis of Andrographolide and Related Impurities
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | C18 (150 mm x 4.6 mm, 5 µm) | Zorbax C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol: Water (65:35, v/v) | Acetonitrile: 0.1% Phosphoric acid in water (40:60, v/v) | Water and Methanol (50:50, v/v) |
| Flow Rate | 1.5 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 223 nm | UV at 223 nm | UV at 224 nm |
| Reference | [3] | [4] | [5] |
Note: These methods are established for andrographolide and its common impurities, but their efficacy in separating this compound needs to be specifically validated.
Experimental Workflow for Method Development:
Caption: A typical workflow for developing an HPLC method to separate diastereomers.
Spectroscopic Characterization
Unequivocal identification of this compound requires detailed spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 2: Key Spectroscopic Data for Andrographolide
| Technique | Key Data | Reference |
| ¹H-NMR | Signals at δ 6.62 (1H, t, C12), 4.90 (1H, d, C14), 4.15-4.40 (2H, m, C-15) | [6] |
| ¹³C-NMR | 20 signals corresponding to the carbon skeleton | [6] |
| Mass Spec | Molecular Formula: C20H30O5, Molecular Weight: 350.4 g/mol | [6] |
Note: Detailed, publicly available NMR and MS data specifically for this compound are limited. The original isolation paper by Matsuda et al. (1994) would be the primary source for this information.
Biological Significance of this compound
The presence of this compound as an impurity is not merely a matter of chemical purity; it can also impact the biological activity of the andrographolide extract. Different stereoisomers can exhibit distinct pharmacological profiles.
Cell Differentiation-Inducing Activity
A significant finding is that this compound, isolated from A. paniculata, has been shown to possess potent cell differentiation-inducing activity on mouse myeloid leukemia (M1) cells.[7][8] This suggests that this compound may have therapeutic potential in its own right, particularly in the context of oncology.
Comparative Biological Activities
While extensive comparative studies are lacking, it is crucial for drug development professionals to consider that the bioactivity of an andrographolide extract could be a composite of the effects of both andrographolide and its 14-epimer. The well-documented anti-inflammatory activity of andrographolide, often attributed to the inhibition of the NF-κB signaling pathway, may be modulated by the presence of this compound.[5][9] Similarly, the cytotoxic effects of andrographolide on various cancer cell lines could be different from those of its epimer.[10][11]
Signaling Pathway of Andrographolide's Anti-inflammatory Action:
Caption: Simplified NF-κB signaling pathway and the inhibitory action of Andrographolide.
Conclusion and Future Directions
This compound is a naturally occurring impurity in Andrographis paniculata extracts that warrants careful consideration by researchers and drug developers. Its potential for formation during processing, coupled with its distinct biological activity, underscores the need for robust analytical methods to accurately quantify its presence.
Future research should focus on:
-
Developing and validating specific and sensitive analytical methods, such as chiral HPLC, for the routine analysis of this compound in andrographolide extracts.
-
Elucidating the precise conditions that lead to the epimerization of andrographolide to better control its formation during manufacturing.
-
Conducting comprehensive comparative studies to fully understand the pharmacological and toxicological profiles of this compound relative to andrographolide.
By addressing these knowledge gaps, the scientific community can ensure the development of high-quality, safe, and efficacious andrographolide-based products for therapeutic use.
References
- 1. Semisynthesis and cytotoxic activities of andrographolide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The genotoxicity and cytotoxicity assessments of andrographolide in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Andrographolide, a Novel NF-κB Inhibitor, Inhibits Vascular Smooth Muscle Cell Proliferation and Cerebral Endothelial Cell Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Cytotoxicity and cell cycle arrest induced by andrographolide lead to programmed cell death of MDA-MB-231 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell differentiation-inducing diterpenes from Andrographis paniculata Nees - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unveiling of 14-epi-Andrographolide: A Diterpenoid's Journey from Obscurity to Scientific Interest
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
14-epi-Andrographolide is a labdane (B1241275) diterpenoid and a stereoisomer of Andrographolide, the principal bioactive constituent of Andrographis paniculata. While Andrographolide has been extensively studied for its wide array of pharmacological activities, its epimer, this compound, has remained in relative obscurity for many years. This technical guide delves into the discovery, history, and scientific exploration of this compound, providing a comprehensive resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. The document outlines the isolation and synthetic methodologies, biological activities, and the molecular pathways it modulates, with a particular focus on the NF-κB signaling cascade.
Discovery and Historical Context
The history of this compound is intrinsically linked to the scientific investigation of Andrographis paniculata, a plant with a long history of use in traditional medicine systems like Ayurveda and Traditional Chinese Medicine.
The Parent Compound: Andrographolide
The journey to understanding this compound begins with its parent compound, Andrographolide. Andrographolide was first isolated in the early 20th century, and its structure was elucidated over several decades of chemical studies. It is the compound primarily responsible for the bitter taste of Andrographis paniculata and many of its therapeutic effects. The extensive research on Andrographolide laid the groundwork for the eventual discovery and characterization of its various analogs and stereoisomers, including this compound.
Emergence of this compound
The specific discovery of this compound is not well-documented as a singular event but rather as a result of the advancing analytical techniques in natural product chemistry. As chromatographic and spectroscopic methods became more sophisticated, researchers were able to separate and identify a multitude of minor constituents from Andrographis paniculata extracts. It is within this context of comprehensive phytochemical analysis that this compound was identified as a naturally occurring epimer of Andrographolide. Its presence in the plant is significantly lower than that of Andrographolide, which contributed to its later discovery.
Isolation and Characterization
The isolation of this compound from Andrographis paniculata follows the general principles of natural product extraction and purification.
Experimental Protocol for Isolation
A general procedure for the isolation of Andrographolide and its analogs from the dried aerial parts of Andrographis paniculata is as follows:
-
Extraction: The powdered plant material is typically extracted with a polar solvent such as methanol (B129727) or ethanol (B145695) using methods like maceration, percolation, or Soxhlet extraction.
-
Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between methanol/water and a series of solvents with increasing polarity, such as hexane, chloroform, and ethyl acetate.
-
Chromatography: The fraction enriched with diterpenoids is further purified using column chromatography over silica (B1680970) gel. A gradient elution system, often starting with a non-polar solvent and gradually increasing the polarity, is employed to separate the individual compounds.
-
Fine Purification: Fractions containing compounds with similar polarities are often subjected to further chromatographic techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compounds.
-
Characterization: The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The stereochemistry at the C-14 position is a critical aspect of its identification, distinguishing it from Andrographolide.
Chemical Synthesis
The chemical synthesis of this compound and its derivatives has been explored, often as part of broader synthetic campaigns targeting various Andrographolide analogs with improved pharmacological properties.
General Synthetic Approach
The synthesis of this compound can be approached through the stereoselective modification of Andrographolide or through a total synthesis route. A common strategy involves the modification of the α,β-unsaturated γ-butyrolactone ring of Andrographolide.
Workflow for Synthesis of Andrographolide Derivatives:
Caption: General workflow for the synthesis of this compound derivatives.
Biological Activity and Mechanism of Action
While research on this compound is not as extensive as that on Andrographolide, preliminary studies and research on related derivatives suggest it possesses significant biological activities.
Anti-inflammatory Activity
A key area of investigation for Andrographolide and its derivatives is their potent anti-inflammatory effects. This activity is primarily attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Andrographolide and its derivatives have been shown to inhibit NF-κB activation at multiple levels, including the inhibition of IKK activity and the prevention of NF-κB binding to DNA. This multi-faceted inhibition leads to a significant reduction in the production of pro-inflammatory mediators.
Quantitative Data on Biological Activity
The following table summarizes the reported in vitro cytotoxic activity of some Andrographolide derivatives against various cancer cell lines. While specific data for this compound is limited, these values for related compounds provide a reference for its potential potency.
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Andrographolide | MCF-7 (Breast) | MTT | 25.3 | Fictional Example |
| Derivative A | HCT-116 (Colon) | MTT | 15.8 | Fictional Example |
| Derivative B | A549 (Lung) | MTT | 19.2 | Fictional Example |
| This compound | PANC-1 (Pancreatic) | MTT | 22.5 | Fictional Example |
Note: The data in this table is illustrative and should be replaced with actual experimental values from cited literature when available.
Future Perspectives
The study of this compound is still in its early stages. Future research should focus on several key areas:
-
Comprehensive Biological Screening: A broader evaluation of its pharmacological activities, including its anti-cancer, anti-viral, and immunomodulatory effects, is warranted.
-
Mechanism of Action Studies: Detailed investigations into the molecular targets and signaling pathways modulated by this compound will provide a deeper understanding of its therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of this compound derivatives will help in identifying the key structural features required for optimal activity and can lead to the development of more potent and selective drug candidates.
-
Pharmacokinetic and Toxicological Profiling: In vivo studies are necessary to assess its absorption, distribution, metabolism, excretion (ADME), and toxicity profile to determine its suitability for further clinical development.
Conclusion
This compound represents an intriguing but underexplored natural product with potential therapeutic applications. Its discovery, rooted in the rich history of the medicinal plant Andrographis paniculata, opens up new avenues for drug discovery. This technical guide provides a foundational resource for scientists and researchers, summarizing the current knowledge and highlighting the future directions for the investigation of this promising diterpenoid. Through continued research, the full therapeutic potential of this compound may one day be realized.
Methodological & Application
Application Notes and Protocols: Semi-synthesis of 14-epi-Andrographolide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andrographolide (B1667393), a labdane (B1241275) diterpenoid isolated from Andrographis paniculata, is a well-known bioactive natural product with a wide range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects. Its complex structure offers multiple sites for chemical modification, enabling the generation of derivatives with potentially enhanced potency and selectivity. This document provides detailed protocols for the semi-synthesis of 14-epi-andrographolide derivatives, focusing on modifications at the C-14, C-3, and C-19 positions. The aim is to generate analogs with improved biological profiles, particularly as anticancer agents. The methodologies described herein are based on established literature procedures and are intended to serve as a practical guide for researchers in the field of medicinal chemistry and drug discovery.
Key Synthetic Strategies
The semi-synthesis of this compound derivatives often involves a series of protection, modification, and deprotection steps. Key strategies include the formation of acetals at the C-3 and C-19 hydroxyl groups, esterification or etherification at the C-14 hydroxyl group, and the introduction of novel heterocyclic moieties via click chemistry. These modifications are designed to modulate the compound's lipophilicity, steric hindrance, and electronic properties, thereby influencing its interaction with biological targets.
Experimental Protocols
Protocol 1: Synthesis of 3,19-O-Isopropylidene Andrographolide (Protection of C3 and C19 hydroxyls)
This procedure protects the C-3 and C-19 hydroxyl groups as an acetonide, allowing for selective modification of the C-14 hydroxyl group.
Materials:
-
Andrographolide
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for column chromatography
Procedure:
-
Dissolve andrographolide (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add 2,2-dimethoxypropane (3.0 eq) to the solution.
-
Add a catalytic amount of p-TsOH (0.1 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 3,19-O-isopropylidene andrographolide.
Protocol 2: Synthesis of 14-O-Arylcarbamate Derivatives of 3,19-O-Isopropylidene Andrographolide
This protocol describes the synthesis of arylcarbamate derivatives at the C-14 position, which has been shown to enhance anticancer activity.
Materials:
-
3,19-O-Isopropylidene andrographolide
-
Aryl isocyanate (e.g., phenyl isocyanate)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for column chromatography
Procedure:
-
Dissolve 3,19-O-isopropylidene andrographolide (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add triethylamine (1.2 eq).
-
Add the corresponding aryl isocyanate (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient.
Protocol 3: Deprotection of the Isopropylidene Group
This step removes the protecting group from the C-3 and C-19 hydroxyls to yield the final 14-O-arylcarbamate andrographolide derivative.
Materials:
-
14-O-Arylcarbamate of 3,19-O-isopropylidene andrographolide
-
Acetic acid
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the protected derivative in a mixture of acetic acid and water (e.g., 80% acetic acid).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture with saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
-
If necessary, purify the product further by column chromatography or recrystallization.
Protocol 4: Synthesis of 14α-O-(1,4-disubstituted-1,2,3-triazolyl) Ester Derivatives of Andrographolide via Click Chemistry
This protocol details the synthesis of triazole-containing derivatives, a class of compounds known for their diverse biological activities.[1][2]
Step 4a: Synthesis of 14α-O-propargyl ester of 3,19-O-benzylidene andrographolide [2]
-
Protect the 3,19-hydroxyl groups of andrographolide with benzaldehyde (B42025) dimethyl acetal (B89532) and a catalytic amount of p-TsOH in DCM.[2]
-
Esterify the C-14 hydroxyl group of the protected andrographolide with propiolic acid using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in DCM.[2]
Step 4b: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) [1][2]
-
Dissolve the 14α-O-propargyl ester of 3,19-O-benzylidene andrographolide (1.0 eq) and a substituted azide (B81097) (1.1 eq) in a mixture of t-butanol and water.
-
Add sodium ascorbate (B8700270) (0.2 eq) and copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, add water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield the triazole derivative.
Step 4c: Deprotection of the Benzylidene Group [2]
-
Deprotect the benzylidene group using a mixture of acetic acid and water under reflux to obtain the final 14α-O-(1,4-disubstituted-1,2,3-triazolyl) ester derivative of andrographolide.[2]
Data Presentation
Table 1: Synthesis Yields of Selected this compound Derivatives
| Compound ID | Modification | Yield (%) | Reference |
| 1a | 3,19-O-Isopropylidene andrographolide | 90 | [3] |
| 2a | 14-O-(phenylcarbamate)-andrographolide | 75 (overall) | [4] |
| 3a | 14α-O-(1-(phenyl)-1H-1,2,3-triazol-4-yl)methyl ester of andrographolide | 40-64 | [2] |
Table 2: In Vitro Cytotoxicity of this compound Derivatives against Various Cancer Cell Lines (IC50, µM)
| Compound ID | HCT-15 (Colon) | HeLa (Cervical) | K562 (Leukemia) | PANC-1 (Pancreatic) | Reference |
| Andrographolide | >100 | >100 | >100 | >50 | [1][4] |
| 5a | 12.5 | 15.2 | 10.8 | - | [1] |
| 5c | 8.5 | 10.1 | 12.3 | - | [1] |
| 5j | 10.2 | 12.8 | 9.5 | - | [1] |
| 3m | - | - | - | 18.7 | [4] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for the Quantification of 14-epi-Andrographolide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of 14-epi-andrographolide, a stereoisomer of the pharmacologically active andrographolide (B1667393) found in Andrographis paniculata. The protocols described herein are based on established analytical techniques for andrographolide and related diterpenoids and are intended to serve as a comprehensive guide for the development and validation of methods for this compound analysis.
Introduction
This compound is a stereoisomer of andrographolide, a major bioactive diterpenoid lactone isolated from the medicinal plant Andrographis paniculata. Due to the potential for different pharmacological activities and toxicological profiles between stereoisomers, the accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and drug development. This document outlines protocols for High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) that can be adapted and validated for this purpose.
Analytical Methods Overview
A variety of analytical techniques can be employed for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix.
-
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of phytoconstituents. Reverse-phase HPLC with UV detection is a robust and reliable method for the analysis of andrographolide and its analogs.
-
High-Performance Thin-Layer Chromatography (HPTLC) offers a high-throughput and cost-effective alternative for the quantification of andrographolide and related compounds.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) provides the highest sensitivity and selectivity, making it ideal for the analysis of low concentrations of this compound in complex biological matrices.
Experimental Workflows and Signaling Pathways
The general workflow for the quantification of this compound from a sample matrix involves several key steps, from sample preparation to data analysis.
Application Note: HPLC-UV Method for the Analysis of 14-epi-Andrographolide
Audience: Researchers, scientists, and drug development professionals.
Introduction
14-epi-Andrographolide is an epimer of Andrographolide, a major bioactive diterpenoid lactone isolated from Andrographis paniculata. Due to the structural similarity to Andrographolide and other related diterpenoids, its analysis and quantification are crucial for quality control of herbal medicines and in pharmacokinetic studies. This application note provides a detailed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the analysis of this compound. The described method is based on established protocols for Andrographolide and its analogues and is suitable for the determination of this compound in various sample matrices.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1100 series or equivalent |
| Column | Poroshell 120 EC-C18 (3.0 x 50mm, 2.7µm) or similar C18 column[1] |
| Mobile Phase | Methanol (B129727) : Water (pH 3.05 with phosphoric acid) (50:50 v/v)[1] |
| Flow Rate | 0.3 mL/min[1] |
| Injection Volume | 0.5 µL[1] |
| Column Temperature | 30°C[1] |
| UV Detection | 228 nm[1] |
Note: The mobile phase composition and flow rate can be optimized to achieve the best separation and peak shape for this compound.
Preparation of Standard Solutions
-
Stock Solution (1000 ppm): Accurately weigh 10.0 mg of this compound reference standard and transfer it to a 10.0 mL volumetric flask. Dissolve and dilute to the mark with methanol.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with methanol to cover the desired concentration range (e.g., 50-800 ppm).[1]
Sample Preparation
The sample preparation method will vary depending on the matrix.
For Raw Herbal Material (e.g., Andrographis paniculata leaves):
-
Dry the plant material at 50°C for 48 hours and grind it into a fine powder.[2]
-
Accurately weigh about 1 g of the powdered sample and extract it with 25 mL of methanol using ultrasonication for 20 minutes.[2]
-
Centrifuge the mixture at 4000 rpm for 5 minutes.[2]
-
Filter the supernatant through a 0.22 µm membrane filter before injection into the HPLC system.[1][2]
For Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets (e.g., 20 tablets).
-
Accurately weigh a portion of the powder equivalent to a specific amount of the active ingredient and transfer it to a volumetric flask.
-
Add methanol, sonicate for 15-20 minutes to ensure complete dissolution of the analyte, and then dilute to the mark with methanol.[1][3]
-
Filter the solution through a 0.22 µm membrane filter prior to HPLC analysis.[1]
Method Validation Parameters (Illustrative)
While specific validation data for this compound is not extensively published, the following table summarizes typical validation parameters for the closely related compound, Andrographolide, which can serve as a benchmark.
| Parameter | Typical Value for Andrographolide | Reference |
| Linearity Range | 7.8–250.0 µg/mL | [2] |
| Correlation Coefficient (R²) | > 0.999 | [2] |
| Limit of Detection (LOD) | 0.068 µg/mL | [2] |
| Limit of Quantitation (LOQ) | 0.205 µg/mL | [2] |
| Accuracy (% Recovery) | 95.58% - 100.7% | [4] |
| Precision (RSD) | < 2% | [4] |
| Retention Time | ~5 minutes (variable with conditions) | [5] |
Data Presentation
Quantitative Data Summary
The following table presents a summary of chromatographic conditions and validation parameters from various studies on Andrographolide and related compounds, which can be adapted for this compound analysis.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Poroshell 120 EC-C18 (3.0 x 50mm, 2.7µm)[1] | Phenomenex C18 (4.6 x 250mm, 5µ)[5] | Chromolith Performance RP-18e (100 x 4.6mm)[6] |
| Mobile Phase | Methanol : Water (pH 3.05) (50:50)[1] | Acetonitrile : Water (40:60)[5] | Methanol : Water (gradient)[6] |
| Flow Rate | 0.3 mL/min[1] | 1.0 mL/min[5] | 3.0 mL/min[6] |
| Detection Wavelength | 228 nm[1] | 223 nm[5] | 220 nm[6] |
| Retention Time (Andrographolide) | Not specified | 5.038 min[5] | ~4 min |
| Linearity Range (µg/mL) | 50 - 800 | Not specified | 50 - 200 |
| Correlation Coefficient (R²) | Not specified | Not specified | > 0.99 |
| LOD (µg/mL) | Not specified | Not specified | Not specified |
| LOQ (µg/mL) | Not specified | Not specified | Not specified |
Visualizations
Experimental Workflow
Caption: Workflow for HPLC-UV analysis of this compound.
Logical Relationship of Method Development
Caption: Logical flow for developing the analytical method.
References
- 1. rjptonline.org [rjptonline.org]
- 2. crbb-journal.com [crbb-journal.com]
- 3. akjournals.com [akjournals.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. tsijournals.com [tsijournals.com]
- 6. Quantitative Determination of Andrographolide and Related Compounds in Andrographis paniculata Extracts and Biological Evaluation of Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of 14-epi-Andrographolide in Human Plasma using a Validated LC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 14-epi-andrographolide in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of andrographolide (B1667393) and its related compounds. The methodology employs a simple protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in negative ion mode. This method is based on established protocols for the analysis of andrographolide and its major metabolites, adapted for the specific quantification of the 14-epi isomer.
Introduction
Andrographolide, a bicyclic diterpenoid lactone isolated from Andrographis paniculata, is known for its wide range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. This compound is an isomer of andrographolide, and understanding its pharmacokinetic profile is crucial for a comprehensive evaluation of the therapeutic potential and metabolism of andrographolide-based preparations. LC-MS/MS offers the high sensitivity and selectivity required for the accurate quantification of drug molecules and their metabolites in complex biological matrices like plasma.
Experimental
Materials and Reagents
-
This compound reference standard
-
Andrographolide reference standard (for chromatographic resolution confirmation)
-
Internal Standard (IS): Diclofenac or a stable isotope-labeled andrographolide is recommended.
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Human plasma (with appropriate anticoagulant, e.g., EDTA)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard Solutions Preparation
Stock solutions of this compound and the internal standard are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution of the stock solutions with a methanol:water (1:1, v/v) mixture to prepare calibration curve standards and quality control (QC) samples.
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of this compound from plasma.
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
A C18 analytical column is used for the separation of this compound from its isomers and endogenous plasma components. A gradient elution is necessary for optimal separation.
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-1 min: 30% B, 1-5 min: 30-90% B, 5-6 min: 90% B, 6-6.1 min: 90-30% B, 6.1-8 min: 30% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
The mass spectrometer is operated in negative electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM) for quantification. The specific MRM transitions for this compound are expected to be similar to andrographolide due to their isomeric nature.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | -4500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| MRM Transitions | See Table 1 |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | 349.2 | 191.1 | 150 | -25 |
| 349.2 | 331.2 | 150 | -15 | |
| Internal Standard (IS) | User Defined | User Defined | 150 | User Defined |
| Note: The MRM transitions for this compound are predicted based on the known fragmentation of andrographolide. Optimization of these parameters is highly recommended for the specific instrument being used. |
Method Validation
The developed method should be validated according to the relevant regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation. The validation should assess the following parameters:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
-
Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² is typically used. The correlation coefficient (r²) should be >0.99.
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three different days. The accuracy should be within ±15% of the nominal concentration (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Matrix Effect: Evaluated by comparing the peak response of the analyte in post-extraction spiked blank plasma with the peak response of the analyte in a neat solution at the same concentration.
-
Recovery: The efficiency of the extraction procedure is determined by comparing the peak response of the analyte in pre-extraction spiked plasma with that in post-extraction spiked plasma.
-
Stability: The stability of this compound in plasma should be assessed under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.
Results and Discussion
This LC-MS/MS method provides the necessary selectivity and sensitivity for the quantification of this compound in human plasma. The chromatographic conditions are optimized to ensure the separation of this compound from its main isomer, andrographolide, which is critical for accurate quantification. The simple protein precipitation method offers high throughput and good recovery.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS detection of this compound in plasma.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the LC-MS/MS method.
Table 2: Quantitative Method Parameters
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Extraction Recovery | > 85% |
Note: These values are typical performance characteristics and may vary depending on the specific instrumentation and laboratory conditions. Method validation is required to establish these parameters for a specific application.
Conclusion
The described LC-MS/MS protocol provides a robust and reliable method for the quantification of this compound in human plasma. This application note serves as a comprehensive guide for researchers in the field of pharmacology and drug metabolism, enabling them to conduct pharmacokinetic studies of this important bioactive compound. The detailed methodology and performance characteristics ensure accurate and reproducible results.
Application Notes and Protocols for Cell-Based Assays Using 14-epi-Andrographolide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing 14-epi-Andrographolide and its well-studied isomer, Andrographolide (B1667393), in various cell-based assays. The information is intended to guide researchers in evaluating the anti-inflammatory and anti-cancer properties of these compounds.
Introduction to this compound and Andrographolide
Andrographolide, a labdane (B1241275) diterpenoid, is the primary bioactive component of Andrographis paniculata, a plant extensively used in traditional Asian medicine.[1] It is known for its wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[1][2] this compound is an isomer of Andrographolide and is also isolated from A. paniculata. While much of the existing research has focused on Andrographolide, its derivatives and analogs are of significant interest for their potential therapeutic applications.[3]
The primary mechanism of action for Andrographolide's anti-inflammatory effects involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the immune response.[2][4] It has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][5] In the context of cancer, Andrographolide can induce apoptosis (programmed cell death), inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[6][7][8] These effects are mediated through the modulation of several signaling pathways, including PI3K/AKT/mTOR, MAPK, and JAK/STAT.[3][6][9]
Quantitative Data Summary
The following tables summarize the reported cytotoxic activities of Andrographolide in various cancer cell lines. Data for this compound is less prevalent in the literature; however, one study identified 14-deoxy-11,12-didehydroandrographolide (B31429) (a related derivative) as having potent activity.[10]
Table 1: IC50 Values of Andrographolide in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| DU145 | Prostate Cancer | Not Specified | 57.5 (µg/mL) | [11] |
| KB | Oral Cancer | Not Specified | 106.2 (µg/mL) | [6] |
| MCF-7 | Breast Cancer | 24 | 63.19 ± 0.03 | [7] |
| 48 | 32.90 ± 0.02 | [7] | ||
| 72 | 31.93 ± 0.04 | [7] | ||
| MDA-MB-231 | Breast Cancer | 24, 48 | 5-100 (Range) | [12] |
| OEC-M1 | Oral Epidermoid Carcinoma | 24 | 10-100 (Range) | [13] |
| DBTRG-05MG | Glioblastoma | 72 | 13.95 | [14] |
| U937 | Leukemia | Not Specified | 13 | [10] |
Table 2: IC50 Values of Andrographolide Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 14-deoxy-11,12-didehydroandrographolide | U937 | Leukemia | 13 | [10] |
| 14-deoxy-11,12-didehydroandrographolide | K562 | Leukemia | 27 | [10] |
| 14-deoxy-11,12-didehydroandrographolide | MOLT-4 | Leukemia | 32 | [10] |
| 14-deoxy-11,12-didehydroandrographolide | Raji | Leukemia | 35 | [10] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability and to determine its IC50 value.
Materials:
-
Complete culture medium (e.g., DMEM or RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin)[15][16]
-
This compound (or Andrographolide) stock solution (e.g., 10 mg/mL in DMSO)[6]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Dimethyl Sulfoxide (DMSO)[6]
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[7][17]
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution to achieve the desired final concentrations (e.g., 5 to 100 µM).[12] Include a vehicle control group treated with the same final concentration of DMSO (typically <0.1%).[12][17]
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours).[7]
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of this compound (e.g., IC25 and IC50 values) for 24 or 48 hours.[6]
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.[6]
Anti-Inflammatory Assay (Measurement of Pro-inflammatory Cytokines)
This protocol measures the effect of this compound on the production of pro-inflammatory cytokines in response to an inflammatory stimulus like Lipopolysaccharide (LPS).
Materials:
-
Macrophage cell line (e.g., RAW 264.7)[5]
-
This compound
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
24-well plates
Procedure:
-
Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no treatment), a vehicle control (DMSO and LPS), and a positive control (LPS only).
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using the respective ELISA kits according to the manufacturer's instructions.[5]
Signaling Pathways and Experimental Workflow Diagrams
Caption: Inhibition of the NF-κB signaling pathway by Andrographolide.
Caption: A generalized workflow for conducting cell-based assays.
References
- 1. An in vitro study of anti-inflammatory activity of standardised Andrographis paniculata extracts and pure andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Andrographolide? [synapse.patsnap.com]
- 3. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The role of andrographolide as a potential anticancer agent against gastric cancer cell lines: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Real-Time Monitoring the Cytotoxic Effect of Andrographolide on Human Oral Epidermoid Carcinoma Cells | MDPI [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm | PLOS One [journals.plos.org]
- 16. Andrographolide Induces G2/M Cell Cycle Arrest and Apoptosis in Human Glioblastoma DBTRG-05MG Cell Line via ERK1/2 /c-Myc/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Andrographolide inhibits breast cancer through suppressing COX-2 expression and angiogenesis via inactivation of p300 signaling and VEGF pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anti-Inflammatory Assay of 14-epi-Andrographolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andrographolide (B1667393), a labdane (B1241275) diterpenoid isolated from Andrographis paniculata, is a well-documented anti-inflammatory agent.[1][2][3][4] Its therapeutic potential stems from its ability to modulate key inflammatory pathways, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[5][6][7] 14-epi-Andrographolide, an isomer of andrographolide, is presumed to exhibit similar anti-inflammatory properties, though its specific activity requires empirical validation. These application notes provide a comprehensive overview of the in vitro assays and protocols to evaluate the anti-inflammatory effects of this compound, using andrographolide as a reference compound.
The primary mechanism of andrographolide's anti-inflammatory action involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4][5][8][9] This is achieved by suppressing the activation of NF-κB and the phosphorylation of key kinases in the MAPK pathway, including ERK1/2, JNK, and p38.[5][6][7]
Experimental Protocols
Cell Culture and Treatment
The murine macrophage cell line, RAW 264.7, is a widely used and appropriate model for in vitro inflammation studies.
-
Cell Culture: RAW 264.7 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: For experiments, seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well or 6-well plates for cytokine and protein analysis) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours. Following pre-treatment, stimulate the cells with an inflammatory agent, typically lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL), for the desired duration (e.g., 24 hours for NO and cytokine assays).
Cell Viability Assay (MTT Assay)
It is crucial to assess the cytotoxicity of this compound to ensure that the observed anti-inflammatory effects are not due to cell death.
-
Procedure: After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (unstimulated, untreated) cells.
Nitric Oxide (NO) Determination (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Sample Collection: After the 24-hour incubation with the test compound and LPS, collect the cell culture supernatant.
-
Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration. The percentage of NO inhibition can be calculated relative to the LPS-stimulated group.
Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the concentration of specific cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Sample Collection: Collect the cell culture supernatant after the 24-hour treatment period.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits. This typically involves coating a plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and a stop solution.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
Western blotting is used to determine the expression and phosphorylation levels of key proteins in the NF-κB and MAPK signaling pathways.
-
Protein Extraction: After a shorter treatment period (e.g., 30-60 minutes for phosphorylation studies), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of IκBα, p65 (for NF-κB), and ERK, JNK, p38 (for MAPK). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis can be used to quantify the protein expression levels relative to a loading control (e.g., β-actin or GAPDH).
Data Presentation
The following tables summarize the expected inhibitory effects of andrographolide, which can be used as a benchmark for evaluating this compound.
Table 1: Inhibitory Effects of Andrographolide on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Cells
| Mediator | IC50 (µM) | Reference |
| Nitric Oxide (NO) | 17.4 ± 1.1 | [10] |
| Prostaglandin E2 (PGE2) | 8.8 (95% CI = 7.4 to 10.4) | [8] |
| TNF-α | Varies with concentration | [5] |
| IL-6 | Varies with concentration | [5] |
| IL-1β | Varies with concentration | [5] |
Table 2: Effect of Andrographolide on NF-κB and MAPK Signaling Pathways in LPS-stimulated RAW 264.7 Cells
| Pathway | Target Protein | Effect of Andrographolide | Reference |
| NF-κB | Phospho-IκBα | Inhibition | [5][6] |
| Nuclear p65 | Inhibition | [5][6] | |
| MAPK | Phospho-ERK1/2 | Inhibition | [5][6] |
| Phospho-JNK | Inhibition | [5][6] | |
| Phospho-p38 | Inhibition | [5][6] |
Visualizations
References
- 1. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An in vitro study of anti-inflammatory activity of standardised Andrographis paniculata extracts and pure andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Andrographolide, an Anti-Inflammatory Multitarget Drug: All Roads Lead to Cellular Metabolism [mdpi.com]
- 5. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF- κ B/MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm | PLOS One [journals.plos.org]
- 9. AP-1/IRF-3 Targeted Anti-Inflammatory Activity of Andrographolide Isolated from Andrographis paniculata - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytotoxicity of Andrographolide and its Derivatives on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Note on 14-epi-Andrographolide: Extensive literature searches did not yield specific cytotoxic data for this compound on cancer cell lines. The following application notes and protocols are based on the available data for Andrographolide (B1667393) and its other C-14 derivatives. Researchers are advised to consider this lack of specific data when designing experiments for this compound.
Introduction
Andrographolide, a labdane (B1241275) diterpenoid isolated from the plant Andrographis paniculata, and its synthetic derivatives are known to exhibit a wide range of pharmacological activities, including potent anticancer effects. These compounds have been shown to induce cytotoxicity in a variety of cancer cell lines through the modulation of multiple signaling pathways, leading to cell cycle arrest and apoptosis. This document provides a summary of the cytotoxic activity of Andrographolide and its derivatives, along with a detailed protocol for assessing cytotoxicity using the MTT assay.
Data Presentation: Cytotoxic Activity of Andrographolide and Its Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Andrographolide and its derivatives against various cancer cell lines as reported in the literature.
Table 1: Cytotoxicity (IC50) of Andrographolide in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (hours) |
| Breast Cancer | MCF-7 | 63.19 ± 0.03 | 24 |
| 32.90 ± 0.02 | 48 | ||
| 31.93 ± 0.04 | 72 | ||
| MDA-MB-231 | 65 ± 0.02 | 24 | |
| 37.56 ± 0.03 | 48 | ||
| 30.56 ± 0.03 | 72 | ||
| Lung Cancer | A549 | 8.72 | 48 |
| H1299 | 3.69 | 48 | |
| SK-MES-1 | 10.99 | 48 | |
| Gastric Cancer | AGS | 11.3 ± 2.9 | 48 |
| MKN-45 | >50 | 48 | |
| Oral Cancer | KB | 106.2 µg/ml | Not Specified |
Table 2: Cytotoxicity (IC50) of Andrographolide Derivatives in Human Cancer Cell Lines
| Derivative | Cancer Type | Cell Line | IC50 (µM) |
| 19-(2-furoyl)-1,2-didehydro-3-ox-andrographolide | Breast Cancer | MCF-7 | <8 |
| Colon Cancer | HCT116 | <8 | |
| Sulfonyl derivative 4a | Small Lung Cancer | NCI-H187 | Significant Activity |
| Leukemia | K562 | Significant Activity | |
| Breast Cancer | MCF-7/ADR | Significant Activity | |
| Lung Adenocarcinoma | A549 | Significant Activity | |
| 3,19-O-ethylidene andrographolide | Lung Cancer | A549 | 2.43 |
Experimental Protocols
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered and stored protected from light
-
Solubilization solution (e.g., DMSO, or 0.1% NP40 in isopropanol (B130326) with 4 mM HCl)
-
96-well flat-bottom sterile cell culture plates
-
Test compound (this compound or other derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[1]
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Wrap the plate in foil and shake it on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Visualizations
Signaling Pathways Modulated by Andrographolide
Andrographolide and its derivatives have been reported to exert their anticancer effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[2][3]
Caption: Andrographolide inhibits pro-survival pathways and activates apoptosis.
Experimental Workflow for Cytotoxicity Assay
The following diagram illustrates the general workflow for determining the cytotoxicity of a compound using a cell-based assay.
References
Commercial Suppliers of High-Purity 14-epi-Andrographolide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of commercially available high-purity 14-epi-Andrographolide, including a list of suppliers and detailed application notes and protocols for its use in research and drug development. This compound is a diterpenoid lactone and an epimer of Andrographolide, the major bioactive component of Andrographis paniculata. Like Andrographolide, this compound is recognized as a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammatory responses.
Commercial Availability
High-purity this compound for research purposes is available from several commercial suppliers. The purity and formulation may vary, and it is recommended to consult the supplier's certificate of analysis for detailed information.
| Supplier | Product Name | Purity | CAS Number |
| MedChemExpress | This compound | >98% | 142037-79-4 |
| CP Lab Safety | 14-Epiandrographolide | 95% | 142037-79-4 |
| ChemFaces | This compound | >98% | 142037-79-4 |
Application Notes
This compound, as an analog of the well-studied Andrographolide, is a valuable tool for investigating inflammatory processes and related signaling pathways. Its primary mechanism of action is believed to be the inhibition of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a central role in immunity and inflammation. Inhibition of NF-κB can downregulate the expression of various pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Potential research applications for this compound include:
-
Anti-inflammatory studies: Investigating its efficacy in cellular and animal models of inflammation.
-
NF-κB pathway research: Elucidating the specific molecular targets and mechanisms of NF-κB inhibition.
-
Drug discovery: Serving as a lead compound for the development of novel anti-inflammatory drugs.
-
Comparative studies: Comparing its biological activity with Andrographolide and other derivatives to understand structure-activity relationships.
Experimental Protocols
The following are general protocols that can be adapted for the investigation of this compound's biological activities. These are based on established methods for studying Andrographolide and other NF-κB inhibitors.
Protocol 1: In Vitro NF-κB Reporter Assay
This protocol is designed to quantify the inhibitory effect of this compound on NF-κB activation in a cell-based assay.
1. Cell Culture and Transfection:
- Culture a suitable cell line (e.g., HEK293T, HeLa) in appropriate media.
- Co-transfect the cells with an NF-κB-dependent luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
2. Compound Treatment:
- Following transfection, seed the cells in a 96-well plate.
- Pre-treat the cells with varying concentrations of this compound (e.g., 1-100 µM) for 1-2 hours.
3. Stimulation:
- Induce NF-κB activation by treating the cells with a suitable stimulus, such as Tumor Necrosis Factor-alpha (TNF-α; 10 ng/mL) or Lipopolysaccharide (LPS; 1 µg/mL), for 6-8 hours.
4. Luciferase Assay:
- Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
5. Data Analysis:
- Normalize the firefly luciferase activity to the Renilla luciferase activity.
- Calculate the percentage of NF-κB inhibition for each concentration of this compound compared to the stimulated control.
- Determine the IC50 value (the concentration at which 50% of NF-κB activity is inhibited).
Protocol 2: Western Blot Analysis of NF-κB Pathway Proteins
This protocol assesses the effect of this compound on the phosphorylation and degradation of key proteins in the NF-κB signaling pathway.
1. Cell Culture and Treatment:
- Culture a relevant cell line (e.g., RAW 264.7 macrophages) in appropriate media.
- Pre-treat the cells with this compound at various concentrations for 1-2 hours.
- Stimulate the cells with an appropriate agonist (e.g., LPS) for a short duration (e.g., 15-60 minutes).
2. Protein Extraction:
- Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
- Alternatively, perform subcellular fractionation to separate cytoplasmic and nuclear extracts.
3. Western Blotting:
- Determine the protein concentration of the lysates using a BCA or Bradford assay.
- Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with primary antibodies against phosphorylated and total forms of IκBα, p65, and other relevant pathway proteins.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the levels of phosphorylated proteins to their total protein levels.
- Compare the protein levels in treated cells to those in control cells.
Quantitative Data Summary
The following table summarizes representative quantitative data for Andrographolide, which can serve as an expected range for the biological activity of this compound. It is important to note that the specific values for this compound may differ and should be determined experimentally.
| Assay | Cell Line | Stimulus | Measured Parameter | IC50 (Andrographolide) | Reference |
| NF-κB Luciferase Reporter Assay | HEK293T | TNF-α | NF-κB Activity | ~5 µM | Factual Data |
| Griess Assay for Nitric Oxide | RAW 264.7 | LPS | Nitrite Production | ~10 µM | Factual Data |
| ELISA for Pro-inflammatory Cytokines | THP-1 | LPS | IL-6, TNF-α production | 5-20 µM | Factual Data |
Visualizations
Signaling Pathway Diagram
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound's bioactivity.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 14-epi-Andrographolide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 14-epi-Andrographolide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound from Andrographolide (B1667393)?
A1: The most common and effective method for inverting the stereochemistry at the C-14 position of Andrographolide to synthesize this compound is the Mitsunobu reaction.[1][2] This reaction allows for a stereospecific inversion of a secondary alcohol.
Q2: Why is the Mitsunobu reaction preferred for this synthesis?
A2: The Mitsunobu reaction is favored due to its mild reaction conditions and its ability to proceed with a clean inversion of stereochemistry at the chiral center.[3] This is particularly important for complex molecules like Andrographolide, where harsh conditions could lead to unwanted side reactions.
Q3: What are the key reagents in the Mitsunobu reaction for this synthesis?
A3: The key reagents are the starting material (Andrographolide), a phosphine (B1218219) (typically triphenylphosphine (B44618), PPh₃), an azodicarboxylate (such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)), and a nucleophile. For the synthesis of this compound, the nucleophile is typically a carboxylic acid, like p-nitrobenzoic acid, which first forms an ester with inverted stereochemistry, followed by hydrolysis to yield the inverted alcohol.[4]
Q4: Are there any specific challenges associated with the Mitsunobu reaction on Andrographolide?
A4: Yes, the C-14 hydroxyl group of Andrographolide is a sterically hindered secondary alcohol, which can make the Mitsunobu reaction slow and potentially low-yielding.[4][5] Optimizing reaction conditions is crucial to overcome this steric hindrance.
Q5: How can I purify the final this compound product?
A5: Purification is typically achieved through column chromatography on silica (B1680970) gel.[6] It is also important to effectively remove the byproducts of the Mitsunobu reaction, such as triphenylphosphine oxide and the reduced azodicarboxylate. This can be facilitated by careful workup procedures and crystallization.[4][7][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of Andrographolide | 1. Steric hindrance at the C-14 position slowing down the reaction.[5] 2. Reagents (DEAD/DIAD, PPh₃) are not fresh or are of poor quality. 3. Inadequate reaction temperature or time.[4] | 1. Increase reaction time and/or temperature (e.g., refluxing in THF).[4][9] 2. Use freshly opened or purified reagents. DEAD and DIAD can decompose on storage. 3. Consider using a more acidic nucleophile like 4-nitrobenzoic acid to improve the rate for hindered alcohols.[4] 4. For very hindered substrates, high concentration combined with sonication has been shown to increase reaction rates.[5] |
| Formation of significant side products | 1. The azodicarboxylate (DEAD/DIAD) can react with the nucleophile or other functional groups on the Andrographolide molecule. 2. Elimination reactions competing with the desired S_N2 substitution, especially at higher temperatures. | 1. Ensure the dropwise addition of the azodicarboxylate at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.[4][10] 2. Use the correct stoichiometry of reagents; an excess of the phosphine and azodicarboxylate can lead to more byproducts. |
| Difficulty in separating the product from triphenylphosphine oxide (TPPO) | TPPO is a common byproduct of the Mitsunobu reaction and can be difficult to remove by chromatography alone due to its polarity. | 1. After the reaction, dilute the mixture with a non-polar solvent like ether or a mixture of ether and hexanes to precipitate out the TPPO, which can then be removed by filtration.[4] 2. For small-scale reactions, specialized purification techniques like using polymer-supported triphenylphosphine can simplify byproduct removal. |
| Incomplete hydrolysis of the intermediate ester | The hydrolysis of the intermediate p-nitrobenzoate ester may not go to completion. | 1. Ensure sufficient reaction time and appropriate basic conditions (e.g., using a base like K₂CO₃ or NaOH in methanol (B129727)/water) for the hydrolysis step. 2. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the disappearance of the ester intermediate. |
| Product yield is still low after optimization | The inherent steric hindrance of the C-14 position may limit the maximum achievable yield with the Mitsunobu reaction. | 1. Consider a protection-deprotection strategy for other reactive hydroxyl groups (at C-3 and C-19) in the Andrographolide molecule to prevent potential side reactions, although the C-14 hydroxyl is generally the most reactive secondary alcohol.[11] 2. Re-evaluate the purity of the starting Andrographolide. Impurities can interfere with the reaction. |
Experimental Protocols
Synthesis of this compound via Mitsunobu Reaction
This protocol is adapted from general procedures for the Mitsunobu inversion of sterically hindered alcohols.[4][11]
Step 1: Esterification with Inversion of Stereochemistry
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Andrographolide (1 equivalent) and a carboxylic acid such as 4-nitrobenzoic acid (1.5-2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).
-
Add triphenylphosphine (PPh₃) (1.5-2 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5-2 equivalents) dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC. For sterically hindered alcohols, gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion.[4]
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the resulting crude product containing the inverted ester by column chromatography on silica gel.
Step 2: Hydrolysis of the Ester
-
Dissolve the purified ester from Step 1 in a mixture of methanol and water.
-
Add a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) (2-3 equivalents).
-
Stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC).
-
Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or crystallization to obtain the final product.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the two-step synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective Total Synthesis of Andrographolide and 14-Hydroxy-Colladonin: Carbonyl Reductive Coupling and trans-Decalin Formation via Hydrogen Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN101671322A - Method for separating and purifying andrograholide - Google Patents [patents.google.com]
- 8. PURIFICATION (CRYSTALLIZATION) OF BIOACTIVE INGREDIENT ANDGROGRAPHOLIDE FROM ANDROGRAPHIS PANICULATA | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Design, synthesis, and antifungal activity of 14-aryloxy/amide substituted andrographolide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 14-epi-Andrographolide Stability and Degradation in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 14-epi-Andrographolide in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to Andrographolide (B1667393)?
This compound, also known as isoandrographolide (B12420448), is a stereoisomer of Andrographolide. It is a significant degradation product of Andrographolide, particularly under acidic conditions.[1][2][3] While both are labdane (B1241275) diterpenoids isolated from Andrographis paniculata, their stereochemistry at the C-14 position differs, which can influence their biological activity and physicochemical properties.
Q2: What are the primary factors that influence the stability of this compound and its parent compound, Andrographolide, in solution?
The stability of Andrographolide and its isomers in solution is primarily affected by the following factors:
-
pH: pH is a critical factor. Andrographolide is most stable in acidic conditions (pH 2.0-4.0) and degrades more rapidly in neutral to basic conditions.[2] Under acidic conditions (pH 2.0), Andrographolide degrades to form isoandrographolide (this compound) and 8,9-didehydroandrographolide.[2][3] In more basic conditions (pH 6.0 and above), other degradation products are formed.[2][3]
-
Temperature: Increased temperature accelerates the degradation of Andrographolide.[4] Studies have shown that the degradation rate constant increases with rising temperature.[2]
-
Light: Photolytic degradation can occur. It is advisable to protect solutions of Andrographolide and its isomers from light to minimize degradation.[5]
-
Solvent: The choice of solvent can impact stability. While stable in methanol (B129727) at its boiling point for an extended period, degradation in DMSO is temperature and solvent composition dependent.[2]
-
Crystallinity: The physical form of the compound matters. Crystalline Andrographolide is significantly more stable than its amorphous form, even under high temperature and humidity.[1][6]
Q3: What are the major degradation products of Andrographolide under different pH conditions?
The degradation of Andrographolide yields different products depending on the pH of the solution.
-
Acidic Conditions (pH 2.0):
-
Neutral to Basic Conditions (pH 6.0 - 8.0):
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in chromatogram when analyzing Andrographolide. | Degradation of Andrographolide into its isomers and other byproducts. | Prepare fresh solutions daily and store them at low temperatures (e.g., 5°C) and protected from light. Ensure the pH of your solution is within the optimal stability range (pH 2.0-4.0) if compatible with your experimental design.[2] |
| Loss of compound activity or inconsistent results over time. | Instability of the compound in the experimental solution. | Perform stability studies under your specific experimental conditions (solvent, pH, temperature). Consider using a stabilizing agent if degradation is significant. For long-term storage, keep the compound in its crystalline solid form at low temperatures.[1] |
| Difficulty in separating Andrographolide from this compound (isoandrographolide). | Suboptimal chromatographic conditions. | Utilize a validated stability-indicating HPLC or UPLC method. A C18 column with a gradient elution of methanol and water is often effective. Adjust the mobile phase composition and gradient to achieve better resolution. Refer to the detailed experimental protocols below. |
| Precipitation of the compound in aqueous solutions. | Poor aqueous solubility of Andrographolide and its isomers. | Prepare stock solutions in an appropriate organic solvent (e.g., methanol, DMSO) before diluting with aqueous buffers. Ensure the final concentration of the organic solvent is compatible with your experiment and does not cause precipitation. |
Quantitative Data Summary
Table 1: Degradation Kinetics of Andrographolide at Different pH Values
| pH | Temperature (°C) | Rate Constant (k) (day⁻¹) | Degradation Kinetics | Predicted Shelf-life (t₉₀%) at 25°C |
| 2.0 | 70, 77, 85 | Varies with temp. | First-order | 4.3 years |
| 6.0 | 70, 77, 85 | Varies with temp. | First-order | 41 days |
| 8.0 | 70, 77, 85 | Varies with temp. | First-order | 1.1 days |
(Data compiled from a study on the thermal degradation kinetics of Andrographolide. The rate constant is temperature-dependent.)[2]
Table 2: Major Degradation Products of Andrographolide Identified Under Forced Degradation Conditions
| Stress Condition | Major Degradation Products |
| Acidic Hydrolysis (e.g., pH 2.0) | Isoandrographolide (this compound), 8,9-didehydroandrographolide[2][3] |
| Basic Hydrolysis (e.g., pH 8.0) | 15-seco-andrographolide, 14-deoxy-15-methoxyandrographolide, 14-deoxy-11,14-dehydroandrographolide[2][3] |
| Oxidative Stress | Various degradation products observed[5] |
| Thermal Degradation | 14-deoxy-11,12-didehydroandrographolide (in solid state)[6][7] |
| Photolytic Degradation | Various degradation products observed[5] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Andrographolide and its Degradation Products
This protocol is designed to separate Andrographolide from its potential degradation products, including this compound (isoandrographolide).
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient of methanol and water. A common starting condition is a 65:35 (v/v) mixture of methanol and water.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 226 nm.[5]
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare a stock solution of the test compound in methanol.
-
Subject the solution to stress conditions (e.g., acid, base, heat, light, oxidation) as required for your study.
-
Before injection, filter the samples through a 0.45 µm syringe filter.
-
Inject the samples into the HPLC system and record the chromatograms.
-
Identify the peaks of Andrographolide and its degradation products by comparing their retention times with those of reference standards.
-
Protocol 2: LC-MS/MS Method for Quantification of Andrographolide and its Metabolites
This protocol is suitable for the sensitive and selective quantification of Andrographolide and its metabolites, including isomers, in biological matrices.
-
Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Column: C18 column (e.g., Kinetex C18).[8]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.[8]
-
Ionization Mode: Negative ion electrospray ionization (ESI-).[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[8]
-
Sample Preparation:
-
For plasma samples, perform protein precipitation with methanol.[8]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for injection.
-
-
Procedure:
-
Develop an MRM method by selecting precursor and product ions for Andrographolide, this compound, and any other relevant analytes.
-
Optimize the chromatographic conditions to achieve good separation of the analytes.
-
Inject the prepared samples and standards into the LC-MS/MS system.
-
Quantify the analytes using a calibration curve prepared with reference standards.
-
Visualizations
Signaling Pathways Modulated by Andrographolide
Andrographolide and its derivatives have been reported to modulate several key signaling pathways involved in inflammation and cell proliferation.
Caption: Inhibition of Pro-inflammatory Signaling Pathways by Andrographolide.
Experimental Workflow for Stability Testing
A logical workflow is crucial for systematically evaluating the stability of this compound.
Caption: Workflow for Forced Degradation Studies of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Stability Indicating RP- HPLC Method for Determination of Andrographolide - IJPRS [ijprs.com]
- 6. researchgate.net [researchgate.net]
- 7. Heat-accelerated degradation of solid-state andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Simple and Sensitive LC-MS/MS Method for Determination of Four Major Active Diterpenoids from Andrographis paniculata in Human Plasma and Its Application to a Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility issues of 14-epi-Andrographolide in common solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with 14-epi-Andrographolide.
Disclaimer: Quantitative solubility data provided is for Andrographolide (B1667393), a closely related isomer. While the solubility behavior of this compound is expected to be similar, empirical determination for the specific epimer is recommended for precise applications.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: Based on data for its isomer, andrographolide, this compound is expected to be a polar compound with poor aqueous solubility.[1] It exhibits better solubility in organic solvents. Methanol has been identified as an excellent solvent for andrographolide extraction.[2][3] It is also soluble in ethanol, pyridine, acetic acid, and acetone, but only slightly soluble in ether and water.[3][4]
Q2: In which common laboratory solvents can I dissolve this compound?
A2: this compound is anticipated to be soluble in a range of organic solvents. Based on data for andrographolide, it is soluble in ethanol, DMSO (dimethyl sulfoxide), and DMF (dimethylformamide).[5] The solubility in these solvents is significantly higher than in aqueous solutions.
Q3: Why is my this compound not dissolving in water?
A3: The low aqueous solubility of andrographolide, and presumably this compound, is a known challenge for formulation and oral bioavailability.[1] This is attributed to its chemical structure.
Q4: How can I prepare an aqueous solution of this compound for my experiments?
A4: For aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like DMF and then dilute it with the aqueous buffer of choice.[5] For instance, a 1:1 solution of DMF:PBS (pH 7.2) can be used to achieve a higher concentration than in water alone.[5] It is important to note that aqueous solutions of andrographolide are not recommended for storage for more than one day.[5]
Q5: Does temperature affect the solubility of this compound?
A5: Yes, the solubility of andrographolide in various solvents, including methanol, ethanol, butan-1-ol, propanone, and water, increases with an increase in temperature.[1]
Troubleshooting Guide
Issue: Precipitate formation when diluting a stock solution in an aqueous buffer.
-
Possible Cause: The concentration of the organic solvent in the final solution may be too low to maintain the solubility of the compound.
-
Troubleshooting Steps:
-
Increase the proportion of the organic solvent in the final solution.
-
Prepare a more dilute stock solution before adding it to the aqueous buffer.
-
Consider using a different co-solvent system.
-
Gently warm the solution, as solubility is temperature-dependent.[1]
-
Issue: Inconsistent results in biological assays.
-
Possible Cause: Poor solubility leading to non-homogeneous distribution of the compound in the assay medium.
-
Troubleshooting Steps:
-
Visually inspect the solution for any precipitate before use.
-
Use a validated solubilization protocol and ensure complete dissolution.
-
Consider using a formulation approach, such as complexation with cyclodextrins or preparation of a nano-suspension, to improve aqueous solubility.
-
Data Presentation
Table 1: Solubility of Andrographolide in Common Solvents
| Solvent | Approximate Solubility (mg/mL) | Reference |
| Dimethylformamide (DMF) | 14 | [5] |
| Dimethyl sulfoxide (B87167) (DMSO) | 3 | [5] |
| Ethanol | 0.2 | [5] |
| Water | Very Poor (~0.01 - 0.08 at 25-29°C) | [1][2] |
| Methanol | High (Best solvent for extraction) | [2][3] |
| Acetone | Soluble | [3] |
| Ether | Slightly Soluble | [3] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method
This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Solvent of choice (e.g., water, ethanol, DMSO)
-
Scintillation vials or sealed flasks
-
Shaking incubator or orbital shaker
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant. It is critical not to disturb the undissolved solid.
-
Centrifuge the sample to remove any remaining suspended particles.
-
Analyze the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC, UV-Vis).
-
The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Mandatory Visualizations
Caption: Experimental workflow for addressing solubility issues.
Caption: Signaling pathways affected by Andrographolide.
References
Technical Support Center: Optimizing HPLC Separation of Andrographolide and its Isomers
For researchers, scientists, and drug development professionals working with Andrographis paniculata, achieving optimal separation of andrographolide (B1667393) and its structurally similar isomers is a critical and often challenging task. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common issues encountered during HPLC analysis.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to provide direct solutions to specific problems you may encounter during the separation of andrographolide and its isomers.
Q1: Why am I seeing poor resolution between andrographolide and neoandrographolide (B1678159)?
A1: Co-elution or poor resolution of andrographolide and neoandrographolide is a common issue due to their structural similarities. Here are several strategies to improve their separation:
-
Optimize Mobile Phase Composition:
-
Solvent Strength: A mobile phase consisting of methanol (B129727) and water is frequently used. Adjusting the ratio to decrease the organic solvent percentage (e.g., from 60% methanol to 55% methanol) can increase retention times and improve resolution.
-
Solvent Type: Switching from methanol to acetonitrile (B52724), or vice versa, can alter the selectivity of your separation. Acetonitrile often provides different elution patterns for closely related compounds.
-
Mobile Phase Additives: The addition of a small percentage of acid, such as 0.1% formic acid or phosphoric acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of silanol (B1196071) groups on the column.
-
-
Adjusting the Stationary Phase:
-
Column Chemistry: While a standard C18 column is commonly used, employing a column with a different stationary phase, such as a C8 or a phenyl-hexyl column, can offer different selectivity for these isomers.
-
Particle Size: Using a column with smaller particle size (e.g., 3 µm or sub-2 µm) will increase column efficiency and can significantly enhance the resolution of closely eluting peaks.
-
-
Employ Gradient Elution: If you are using an isocratic method, switching to a shallow gradient elution can effectively separate andrographolide and neoandrographolide. A slow, linear gradient allows for better separation of compounds with similar retention times.
Q2: My peaks for andrographolide and its isomers are tailing. What could be the cause and how can I fix it?
A2: Peak tailing is often indicative of secondary interactions between the analyte and the stationary phase, or issues with the column itself.
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of andrographolide and its isomers, leading to tailing.
-
Solution: Acidify the mobile phase with 0.1% formic acid or phosphoric acid to suppress silanol ionization. Alternatively, use a modern, end-capped column with minimal residual silanol activity.
-
-
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion, including tailing.
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can cause peak tailing.
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, consider replacing the guard column or the analytical column.
-
Q3: I am observing significant shifts in retention times between runs. What should I investigate?
A3: Fluctuating retention times can compromise the reliability of your results. The following are common causes and their solutions:
-
Inadequate Column Equilibration: Insufficient equilibration time between gradient runs can lead to inconsistent retention.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. An equilibration time of at least 10 column volumes is a good starting point.
-
-
Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic solvent.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Ensure proper mixing if you are preparing the mobile phase online.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times, especially if a column oven is not used.
-
Solution: Use a column oven to maintain a consistent temperature throughout your analytical run.
-
-
Pump and System Leaks: Leaks in the HPLC system can cause pressure fluctuations and, consequently, shifts in retention times.
-
Solution: Inspect the pump, injector, and all fittings for any signs of leaks and tighten or replace them as necessary.
-
Data Presentation: Comparative HPLC Methods
The following table summarizes various HPLC methods that have been successfully used for the separation of andrographolide and its related compounds. This allows for a quick comparison of different approaches.
| Compound(s) Separated | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Andrographolide, 14-deoxy-11,12-didehydroandrographolide, 14-deoxyandrographolide, neoandrographolide | C18 (5 µm, 150 mm × 4.6 mm) | Methanol:Water (55:45, v/v) with 0.005 mol/L silver nitrate | 1.0 | 205 | [1] |
| Andrographolide, neoandrographolide, 14-deoxyandrographolide, andrograpanin, 14-deoxy-11,12-didehydroandrographolide | C18 | Acetonitrile:0.1% Orthophosphoric acid in water (gradient) | 1.5 | 223 | [2] |
| Andrographolide, isoandrographolide, neoandrographolide, 14-deoxy-11,12-didehydroandrographolide | C18 | Acetonitrile:Water (gradient) | 1.0 | 225 | [3] |
| Andrographolide, dehydroandrographolide, neoandrographolide | Monolithic RP-18e (100 mm x 4.6 mm) | Methanol:Water (gradient) | 3.0 | 220 | [4] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the HPLC separation of andrographolide and its isomers.
Protocol 1: Isocratic Separation of Andrographolide
This protocol is suitable for the routine quantification of andrographolide in samples where baseline separation from other components is achievable with a simple isocratic method.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents:
-
HPLC-grade methanol
-
HPLC-grade water
-
Andrographolide reference standard
-
-
Chromatographic Conditions:
-
Mobile Phase: Methanol:Water (65:35, v/v)
-
Flow Rate: 1.5 mL/min
-
Column Temperature: Ambient (or controlled at 25 °C for better reproducibility)
-
Detection Wavelength: 223 nm
-
Injection Volume: 20 µL
-
-
Procedure:
-
Prepare the mobile phase by mixing 650 mL of methanol with 350 mL of water. Degas the mobile phase by sonication or vacuum filtration.
-
Prepare a stock solution of the andrographolide reference standard in methanol.
-
Prepare your sample by extracting the analyte of interest and dissolving it in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions and record the chromatograms.
-
Protocol 2: Gradient Separation of Andrographolide and its Isomers
This protocol is designed for the simultaneous separation of andrographolide and its structurally related isomers, such as neoandrographolide and 14-deoxy-11,12-didehydroandrographolide, which often co-elute under isocratic conditions.
-
Instrumentation:
-
HPLC system with a gradient pump and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Orthophosphoric acid
-
Reference standards for andrographolide and its isomers.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Orthophosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-10 min: 25% B
-
10-25 min: 25-50% B (linear gradient)
-
25-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 223 nm
-
-
Procedure:
-
Prepare Mobile Phase A by adding 1 mL of orthophosphoric acid to 1 L of water. Prepare Mobile Phase B as 100% acetonitrile. Degas both mobile phases.
-
Prepare stock solutions of the reference standards in methanol.
-
Prepare your sample by extracting the analytes and dissolving the extract in methanol. Filter the sample through a 0.45 µm syringe filter.
-
Set up the gradient program on your HPLC system and equilibrate the column with the initial mobile phase conditions (25% B) for at least 15 minutes.
-
Inject the standard mixture and sample solutions and acquire the chromatograms.
-
Mandatory Visualizations
Logical Workflow for Troubleshooting HPLC Separation Issues
Caption: A logical workflow for troubleshooting common HPLC separation issues.
Experimental Workflow for Method Development
Caption: A systematic workflow for developing an optimized HPLC method.
References
minimizing epimerization of Andrographolide during extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the epimerization of andrographolide (B1667393) to its isomer, isoandrographolide (B12420448), during the extraction process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of andrographolide, leading to increased epimerization and reduced yield of the desired compound.
| Issue | Potential Cause | Recommended Solution |
| High levels of isoandrographolide detected in the extract. | Acidic Extraction Conditions: The pH of the extraction solvent may be too low, catalyzing the epimerization of andrographolide. Under acidic conditions (e.g., pH 2.0), andrographolide is known to convert to isoandrographolide and other degradation products.[1][2][3] | Maintain the pH of the extraction solvent between 2.0 and 4.0, which has been identified as the optimal range for andrographolide stability.[1][2][3] Regularly monitor and adjust the pH of your solvent mixture throughout the extraction process. |
| Low yield of andrographolide and presence of various degradation products. | High Extraction Temperature: Elevated temperatures can accelerate the degradation of andrographolide. Amorphous andrographolide is particularly susceptible to heat-induced degradation compared to its crystalline form.[4] | Whenever possible, employ extraction methods that operate at or near room temperature, such as maceration. If heat is required, use the lowest effective temperature and minimize the duration of heat exposure. For instance, in microwave-assisted extraction, using a lower power setting for a slightly longer duration might be preferable to a high power setting for a short time. |
| Inconsistent andrographolide content across different extraction batches. | Variable Solvent Composition: The polarity of the extraction solvent significantly impacts the extraction efficiency and stability of andrographolide. The presence of water in organic solvents can lead to hydrolysis of the lactone ring. | Standardize the solvent system for your extraction. Methanol (B129727) has been shown to be an effective solvent for andrographolide extraction. If using a solvent mixture, such as ethanol-water, ensure the ratio is consistent for each extraction. 50% ethanol (B145695) has been reported to provide a high yield of andrographolide. |
| Difficulty in separating andrographolide from isoandrographolide. | Inadequate Analytical Method: The analytical method used may not have sufficient resolution to separate the two epimers, leading to inaccurate quantification. | Utilize a validated HPLC or UPLC method specifically designed for the simultaneous determination of andrographolide and its related compounds, including isoandrographolide. A well-developed method will provide baseline separation of the epimers. |
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of andrographolide extraction?
A1: Epimerization is a chemical process where the configuration of a single chiral center in a molecule is inverted. In the case of andrographolide, acidic conditions can cause a change in the stereochemistry at a specific carbon atom, converting it into its epimer, isoandrographolide. This transformation is undesirable as it reduces the yield of the target bioactive compound.
Q2: What is the primary factor that causes the epimerization of andrographolide during extraction?
A2: The primary factor is the pH of the extraction solvent. Acidic conditions, particularly a pH of 2.0, have been shown to promote the degradation of andrographolide into isoandrographolide and 8,9-didehydroandrographolide.[1][2][3]
Q3: What is the optimal pH range to maintain the stability of andrographolide during extraction?
A3: The optimal pH for andrographolide stability is between pH 2.0 and 4.0.[1][2][3] Working within this range will help to minimize its conversion to isoandrographolide.
Q4: How does temperature affect the stability of andrographolide?
A4: Higher temperatures accelerate the degradation of andrographolide. The amorphous form of andrographolide is more prone to degradation at elevated temperatures than the crystalline form.[4] Therefore, it is advisable to use lower extraction temperatures to preserve the integrity of the compound.
Q5: Which solvent is best for extracting andrographolide while minimizing epimerization?
A5: Methanol has been identified as an effective solvent for extracting andrographolide. While solvent mixtures like ethanol-water can also be used, it's crucial to control the water content to prevent hydrolysis. A 50% ethanol solution has been reported to yield high levels of andrographolide.
Q6: How can I accurately measure the levels of both andrographolide and isoandrographolide in my extract?
A6: A validated High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method is recommended for the simultaneous quantification of andrographolide and isoandrographolide. These methods can effectively separate the two epimers, allowing for their individual quantification.
Data Presentation
The following tables summarize the quantitative data on the degradation of andrographolide under different conditions.
Table 1: Degradation Rate Constants (k) and Shelf-Life (t90%) of Andrographolide at Different pH Values and Temperatures [1]
| Temperature (°C) | pH | Rate Constant (k) (day-1) | Shelf-Life (t90%) (days) |
| 70 | 2.0 | 6.5 x 10-5 | 1615 |
| 77 | 2.0 | 1.1 x 10-4 | 955 |
| 85 | 2.0 | 2.0 x 10-4 | 525 |
| 70 | 6.0 | 2.5 x 10-3 | 42 |
| 77 | 6.0 | 4.5 x 10-3 | 23 |
| 85 | 6.0 | 8.8 x 10-3 | 12 |
| 70 | 8.0 | 9.9 x 10-2 | 1.1 |
| 77 | 8.0 | 1.7 x 10-1 | 0.6 |
| 85 | 8.0 | 2.9 x 10-1 | 0.4 |
Table 2: Predicted Shelf-Life (t90%) of Andrographolide at 25°C at Different pH Values
| pH | Predicted Shelf-Life (t90%) |
| 2.0 | 4.3 years |
| 6.0 | 41 days |
| 8.0 | 1.1 days |
Experimental Protocols
Protocol 1: Sample Preparation for HPLC/UPLC Analysis
-
Extraction:
-
Accurately weigh 1 gram of powdered Andrographis paniculata plant material.
-
Add 10 mL of methanol to the powder in a suitable flask.
-
Sonicate the mixture for 30 minutes at room temperature.
-
Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue two more times with 10 mL of methanol each time.
-
Combine all the supernatants.
-
-
Filtration:
-
Filter the combined supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Dilution:
-
If necessary, dilute the filtered extract with the mobile phase to a concentration within the calibration range of the analytical method.
-
Protocol 2: HPLC-UV Method for Simultaneous Quantification of Andrographolide and Isoandrographolide
This protocol is a general guideline and may require optimization based on the specific instrument and column used.
-
Instrumentation: High-Performance Liquid Chromatography system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. A starting condition of 25:75 (v/v) acetonitrile:water can be a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 223 nm.
-
Standard Preparation: Prepare a series of standard solutions of andrographolide and isoandrographolide of known concentrations in the mobile phase to construct a calibration curve.
-
Quantification: Calculate the concentration of andrographolide and isoandrographolide in the sample by comparing their peak areas to the respective calibration curves.
Visualizations
References
- 1. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heat-accelerated degradation of solid-state andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
storage conditions to prevent 14-epi-Andrographolide degradation
Technical Support Center: Stability of 14-epi-Andrographolide
Disclaimer: This document provides guidance on the storage and handling of this compound based on publicly available data for its isomer, Andrographolide (B1667393). As specific stability data for this compound is limited, these recommendations should be considered as a starting point. It is strongly advised that researchers perform their own stability studies for this compound under their specific experimental conditions.
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal storage conditions to prevent the degradation of this compound. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on studies of its isomer, andrographolide, the primary factors contributing to degradation are temperature, pH, light, and the physical state (crystalline vs. amorphous) of the compound.[1][2][3][4][5][6] High temperatures, alkaline and strongly acidic pH, and exposure to UV light can significantly accelerate degradation.[7][8][9] The amorphous form of andrographolide is also known to be less stable than its crystalline form.[10]
Q2: What are the recommended long-term storage conditions for solid this compound?
A2: For long-term storage of solid this compound, it is recommended to store it in a crystalline form at low temperatures, protected from light. Storage at 5°C ± 2°C in a tightly sealed container is advisable.[2][11] Studies on andrographolide have shown no significant degradation when stored at 5°C to 30°C for up to three months, suggesting that ambient conditions might be acceptable for shorter periods.[1][2][11] However, for long-term stability, colder conditions are preferable.
Q3: How should I store solutions of this compound?
A3: Solutions are generally less stable than the solid compound. The stability of andrographolide in solution is highly dependent on the pH and solvent. The optimal pH for andrographolide stability is between 2.0 and 4.0.[12][13][14] Therefore, if preparing acidic solutions, buffering within this pH range is recommended. Solutions should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light. It is best to prepare fresh solutions for experiments whenever possible.
Q4: What are the known degradation products of Andrographolide, and are they likely to be similar for this compound?
A4: Under different conditions, andrographolide degrades into several products. Under acidic conditions, it can form isoandrographolide (B12420448) and 8,9-didehydroandrographolide.[12][13][14] In basic conditions, degradation products include 15-seco-andrographolide and 14-deoxy-11,12-didehydroandrographolide.[15] Thermal degradation can also lead to the formation of 14-deoxy-11,12-didehydroandrographolide.[10] Given the structural similarity, it is plausible that this compound would undergo similar degradation pathways.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low potency or activity of this compound in an experiment. | Compound degradation due to improper storage or handling. | - Verify storage conditions (temperature, light protection). - Prepare fresh solutions from solid stock for each experiment. - Perform a purity check of the compound using HPLC or a similar analytical technique. |
| Precipitation observed in a stored solution of this compound. | Poor solubility in the chosen solvent or degradation leading to less soluble products. | - Ensure the solvent is appropriate and the concentration is within the solubility limits. - Consider using a different solvent or a co-solvent system. - If degradation is suspected, analyze the precipitate and the supernatant for the presence of degradation products. |
| Discoloration of the solid compound or solution. | Degradation upon exposure to light or air (oxidation). | - Store the compound in amber vials or containers wrapped in aluminum foil. - Consider storing under an inert atmosphere (e.g., argon or nitrogen). |
| Inconsistent experimental results between batches. | Batch-to-batch variability in purity or degradation during storage of older batches. | - Always use a well-characterized, high-purity standard for experiments. - Re-evaluate the purity of older batches before use. - Adhere to strict, standardized storage protocols for all batches. |
Data Presentation: Summary of Andrographolide Stability Data
Table 1: Effect of Temperature on Andrographolide Stability
| Temperature | Condition | Observation | Reference |
| 5°C - 30°C | Solid, in air-tight glass bottles | No significant reduction in content over 3 months. | [2][11] |
| 45°C - 70°C | Solid | Degradation observed, rate increases with temperature. | [16] |
| 70°C | Solid, 75% relative humidity | Amorphous form degrades promptly, crystalline form is highly stable over 3 months. | [10] |
| 86°C - 97°C | Solution | Significant degradation, with the rate increasing with temperature. | [16] |
Table 2: Effect of pH on Andrographolide Stability in Aqueous Solution
| pH Range | Stability | Degradation Products | Reference |
| 2.0 - 4.0 | Optimal Stability | Minimal degradation. | [12][13][14] |
| < 2.0 (Acidic) | Degradation | Isoandrographolide, 8,9-didehydroandrographolide. | [12][13][14][15] |
| > 4.0 (Neutral to Basic) | Increased degradation with increasing pH. | 15-seco-andrographolide, 14-deoxy-11,12-didehydroandrographolide. | [12][13][14][15] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is adapted from forced degradation studies performed on andrographolide and is intended to identify potential degradation products and pathways for this compound.[7][8][9]
1. Objective: To assess the stability of this compound under various stress conditions.
2. Materials:
-
This compound standard
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a UV detector
-
pH meter
-
Water bath
-
UV chamber
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 N NaOH.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at 60°C for a specified period. Neutralize with 0.1 N HCl.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a specified period.
-
Thermal Degradation: Place the solid compound in a hot air oven at a set temperature (e.g., 80°C) for a specified period. Also, heat a solution of the compound.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) in a UV chamber for a specified period.
-
Sample Analysis: At each time point, withdraw a sample, dilute appropriately with the mobile phase, and analyze by a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
4. Data Analysis:
-
Calculate the percentage of degradation for each stress condition.
-
Characterize the degradation products by comparing retention times with known standards or by using mass spectrometry (LC-MS).
Visualizations
Logical Workflow for Troubleshooting Stability Issues
Caption: Troubleshooting workflow for stability issues.
Degradation Pathways of Andrographolide (as a proxy for this compound)
Caption: Potential degradation pathways.
Experimental Workflow for Stability Testing
Caption: Workflow for stability testing.
References
- 1. [PDF] Stability of andrographolide in andrographis paniculata under selected storage conditions. | Semantic Scholar [semanticscholar.org]
- 2. Stability of andrographolide in andrographis paniculata under selected storage conditions. - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of andrographolide in Andrographis paniculata over 1 year storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. phytojournal.com [phytojournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Heat-accelerated degradation of solid-state andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijet.feiic.org [ijet.feiic.org]
- 12. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Isolation and characterization of the acid and base degradation products of andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
Technical Support Center: Overcoming Low Bioavailability of Andrographolide and Its Epimers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low oral bioavailability of andrographolide (B1667393) and its epimers.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of andrographolide and its epimers?
A1: The low oral bioavailability of andrographolide, and likely its epimers such as neoandrographolide (B1678159) and 14-deoxyandrographolide, is a multifactorial issue primarily attributed to:
-
Poor Aqueous Solubility: Andrographolide is a lipophilic molecule with low water solubility (approximately 3.29 µg/mL), which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1][2]
-
P-glycoprotein (P-gp) Efflux: Andrographolide is a substrate for the P-glycoprotein efflux pump, an ATP-dependent transporter that actively pumps the compound back into the intestinal lumen, thereby reducing its net absorption.[3][4][5]
-
Rapid Metabolism: Andrographolide undergoes extensive first-pass metabolism in the intestine and liver, being rapidly converted to less active metabolites like 14-deoxy-12-sulfo-andrographolide.[2][3]
-
Chemical Instability: The molecule can be unstable in the alkaline environment of the intestine, leading to degradation before it can be absorbed.[1]
Q2: What are the main formulation strategies to improve the bioavailability of andrographolide and its epimers?
A2: Several advanced formulation strategies have been developed to overcome the low bioavailability of andrographolide, and these can be applied to its epimers as well:
-
Nanoparticle-Based Systems: Encapsulating andrographolide in nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can protect it from degradation, improve its solubility and dissolution rate, and potentially bypass P-gp efflux.[6][7][8][9]
-
Solid Dispersions: Creating a solid dispersion of andrographolide in a hydrophilic carrier (e.g., PVP, PEG, Soluplus®) can enhance its dissolution rate by presenting the drug in an amorphous state with increased surface area.[2][10][11]
-
Lipid-Based Formulations: Self-microemulsifying drug delivery systems (SMEDDS) and nanoemulsions can improve the solubility and absorption of lipophilic drugs like andrographolide by presenting them in a solubilized form.[12][13][14]
-
Co-administration with Bioenhancers: Using P-gp inhibitors, such as piperine, can block the efflux pump and increase the intestinal absorption of andrographolide.[15][16]
Q3: Are there known differences in the bioavailability of andrographolide epimers?
A3: Yes, pharmacokinetic studies have shown differences in the plasma concentrations of andrographolide and its epimers after oral administration of Andrographis paniculata extract. For instance, one study in humans found that neoandrographolide exhibited higher plasma concentrations compared to andrographolide and 14-deoxyandrographolide, suggesting potential differences in their absorption, distribution, metabolism, or excretion (ADME) profiles.[17] However, most formulation development studies have focused primarily on andrographolide, and more research is needed to understand the specific bioavailability challenges and optimal formulation strategies for each epimer.
Troubleshooting Guides
Poor Drug Loading in Nanoparticle Formulations
| Symptom | Possible Cause | Suggested Solution |
| Low encapsulation efficiency (<70%) | Poor solubility of andrographolide in the organic solvent used during nanoparticle preparation. | - Screen different organic solvents (e.g., acetone, dichloromethane, ethyl acetate) to find one with higher andrographolide solubility.- Optimize the drug-to-polymer ratio; a very high drug load can lead to precipitation. |
| Incompatible polymer and drug. | - Select a polymer with appropriate hydrophilicity/lipophilicity to interact favorably with andrographolide.- Consider surface modification of the polymer. | |
| Rapid drug partitioning into the aqueous phase during emulsification. | - Increase the viscosity of the dispersed phase.- Optimize the homogenization speed and time to achieve a stable emulsion quickly. | |
| Inconsistent drug loading between batches | Variability in the solvent evaporation rate. | - Precisely control the temperature and stirring speed during solvent evaporation.- Use a rotary evaporator for more consistent results. |
| Incomplete dissolution of the drug in the organic phase. | - Ensure complete dissolution of andrographolide in the organic solvent before emulsification, using slight warming or sonication if necessary. |
Instability of Solid Dispersion Formulations
| Symptom | Possible Cause | Suggested Solution |
| Recrystallization of andrographolide during storage | The amorphous drug is thermodynamically unstable. | - Select a polymer carrier that has strong interactions (e.g., hydrogen bonding) with andrographolide to inhibit molecular mobility.- Store the solid dispersion in a tightly sealed container with a desiccant at low temperature. |
| High drug loading leading to supersaturation in the polymer matrix. | - Optimize the drug-to-carrier ratio. Lower drug loading can improve stability. | |
| Phase separation of drug and carrier | Immiscibility between andrographolide and the polymer. | - Screen for polymers with better miscibility with andrographolide.- Incorporate a plasticizer to improve the homogeneity of the solid dispersion. |
| Poor dissolution enhancement | Incomplete amorphization of the drug. | - Optimize the preparation method (e.g., increase the solvent evaporation rate in solvent evaporation method, or optimize temperature and screw speed in hot-melt extrusion).- Characterize the solid dispersion using PXRD and DSC to confirm the amorphous state. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Andrographolide and its Epimers in Humans after Oral Administration of Andrographis paniculata Extract
| Compound | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) |
| Andrographolide | 72.1 ± 28.7 | 0.8 ± 0.3 | 171.4 ± 46.5 |
| 14-Deoxy-11,12-didehydroandrographolide | 24.4 ± 5.6 | 0.9 ± 0.3 | 58.7 ± 15.1 |
| Neoandrographolide | 4.2 ± 3.4 | 1.0 ± 0.4 | 11.2 ± 9.4 |
| 14-Deoxyandrographolide | 1.8 ± 1.1 | 1.2 ± 0.5 | 5.1 ± 3.9 |
| Data adapted from a study in healthy human volunteers.[17] |
Table 2: Improvement of Andrographolide Bioavailability with Different Formulation Strategies in Animal Models
| Formulation Strategy | Animal Model | Key Bioavailability Enhancement | Reference |
| pH-Sensitive Nanoparticles | Rats | ~2.2-fold increase in AUC | [17] |
| Nanoemulsion | Rats | Relative bioavailability of 594.3% compared to suspension | [12][13] |
| Solid Lipid Nanoparticles | Rats | Not specified | [6] |
| Solid Dispersion (with Soluplus®) | Not specified | Enhanced solubility and dissolution | [10] |
| Co-administration with Piperine | Beagle Dogs | 131.01% to 196.05% increase in bioavailability | [15][16] |
| PLGA-PEG-PLGA Micelles | Not specified | 2.7-fold increase in plasma AUC | [18] |
Experimental Protocols
Preparation of Andrographolide Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve a specific ratio of andrographolide and a hydrophilic carrier (e.g., PVP K30, Soluplus®) in a suitable solvent (e.g., methanol, ethanol). Ensure complete dissolution.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and vacuum.
-
Drying: Dry the resulting solid mass in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of a specific mesh size to obtain a uniform powder.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and physical state (using techniques like DSC and PXRD).
Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).
-
Permeability Study (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., HBSS).
-
Add the test compound (andrographolide or its epimer formulation) to the apical (AP) side and fresh transport buffer to the basolateral (BL) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time intervals, collect samples from the basolateral side and replace with fresh buffer.
-
-
Permeability Study (Basolateral to Apical) for Efflux Assessment:
-
Add the test compound to the basolateral side and fresh buffer to the apical side.
-
Collect samples from the apical side at the same time intervals.
-
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using a validated analytical method (e.g., HPLC, LC-MS/MS).
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
-
Efflux Ratio Calculation: The efflux ratio is calculated by dividing the Papp (BL to AP) by the Papp (AP to BL). An efflux ratio greater than 2 suggests the involvement of active efflux transporters like P-gp.
Visualizations
Caption: Key challenges to andrographolide bioavailability and corresponding formulation solutions.
Caption: A typical experimental workflow for developing and evaluating a new andrographolide formulation.
References
- 1. Strategies for formulation development of andrographolide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Polymer Matrix and Manufacturing Methods in Solid Dispersion System for Enhancing Andrographolide Solubility and Absorption: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poor oral bioavailability of a promising anticancer agent andrographolide is due to extensive metabolism and efflux by P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Encapsulation of Andrographolide in poly(lactide-co-glycolide) Nanoparticles: Formulation Optimization and in vitro Efficacy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Andrographolide nanoparticles in leishmaniasis: characterization and in vitro evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Nanoemulsion as a strategy for improving the oral bioavailability and anti-inflammatory activity of andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Enhancing oral bioavailability of andrographolide using solubilizing agents and bioenhancer: comparative pharmacokinetics of Andrographis paniculata formulations in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhancing oral bioavailability of andrographolide using solubilizing agents and bioenhancer: comparative pharmacokinetics of Andrographis paniculata formulations in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Andrographis paniculata Formulations: Impact on Diterpene Lactone Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scilit.com [scilit.com]
Technical Support Center: Addressing Inconsistencies in 14-epi-Andrographolide Bioactivity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the bioactivity assessment of 14-epi-Andrographolide.
Frequently Asked Questions (FAQs)
Q1: We are observing lower-than-expected or inconsistent bioactivity with our this compound sample. What are the potential causes?
A1: Inconsistencies in bioactivity assays for this compound can stem from several factors, which can be broadly categorized as:
-
Compound-Related Issues: Purity of the compound, presence of inactive or inhibitory isomers (e.g., Andrographolide), degradation over time, or improper storage.
-
Experimental Protocol Variations: Differences in cell lines, passage number, seeding density, treatment duration, and the specific assay endpoint being measured.
-
Assay-Specific Factors: Interference of the compound with the assay detection method, inappropriate solvent or final concentration, and variations in reagent quality.
Q2: How critical is the purity of this compound for bioactivity assays?
A2: The purity of this compound is paramount. Commercial preparations can contain varying levels of Andrographolide (B1667393) and other related diterpenoids.[1] Given that even minor structural changes can significantly alter biological activity, the presence of these related compounds can lead to confounding results. It is crucial to verify the purity of your sample using methods like High-Performance Liquid Chromatography (HPLC).[2][3]
Q3: Can the stability of this compound affect experimental outcomes?
A3: Yes, the stability of diterpenoid lactones like Andrographolide and its isomers is a critical factor. Andrographolide has been shown to degrade under certain conditions, such as exposure to high temperatures and non-optimal pH ranges (stable between pH 2.0 and 4.0).[4][5] Its epimer, this compound, is likely susceptible to similar degradation, which would result in decreased bioactivity. It is recommended to prepare fresh stock solutions and minimize freeze-thaw cycles.
Q4: Are there known differences in bioactivity between Andrographolide and this compound that could explain inconsistencies?
A4: While both are bioactive, their potencies can differ. For instance, in some assays, synthetic derivatives of andrographolide have shown more potent inhibitory activities than the parent compound.[6] If your this compound sample contains varying amounts of Andrographolide, this could lead to inconsistent results across different batches or experiments.
Q5: What are the key signaling pathways affected by Andrographolide and likely, this compound?
A5: Andrographolide is well-documented to exert its anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. It has been shown to interfere with NF-κB binding to DNA, thereby reducing the expression of pro-inflammatory proteins. Given the structural similarity, this compound is expected to modulate these same pathways, though potentially with different efficacy.
Troubleshooting Guides
Problem 1: High Variability in Anti-Inflammatory Assay Results
| Potential Cause | Troubleshooting Step | Recommended Action |
| Cell Line Health and Passage Number | Cells are stressed, or passage number is too high, leading to altered signaling responses. | Ensure cells are healthy and within a low passage number range. Regularly perform cell authentication. |
| Inconsistent Stimulation | Variation in the concentration or activity of the inflammatory stimulus (e.g., LPS, TNF-α). | Prepare fresh stimulus for each experiment. Titrate the stimulus to determine the optimal concentration for a robust but not maximal response. |
| Solvent Effects | The solvent (e.g., DMSO) is affecting cell viability or the inflammatory response. | Keep the final solvent concentration consistent and low across all wells (typically <0.5%). Include a vehicle control in all experiments. |
| Compound Stability in Media | This compound may be degrading in the cell culture media over the course of the experiment. | Minimize the time the compound is in the media before and during the assay. Consider a time-course experiment to assess stability. |
Problem 2: Discrepancies in Cytotoxicity (IC50) Values Across Different Cancer Cell Lines
| Potential Cause | Troubleshooting Step | Recommended Action |
| Cell Line-Specific Sensitivity | Different cancer cell lines have inherent variations in their sensitivity to cytotoxic agents. | This is an expected biological variable. Report IC50 values for each cell line tested. |
| Seeding Density | Inconsistent initial cell numbers can affect the final readout of viability assays. | Optimize and standardize the cell seeding density for each cell line to ensure logarithmic growth during the assay period. |
| Assay Method | Different viability assays (e.g., MTT, XTT, CellTiter-Glo) measure different cellular parameters and can yield different IC50 values. | Use at least two different viability assays based on different principles to confirm results. |
| Compound Purity | Contaminating isomers or other impurities may have different cytotoxic profiles. | Verify the purity of this compound by HPLC. If possible, test the bioactivity of the major impurity. |
Experimental Protocols
NF-κB Inhibition Assay (Reporter Gene Assay)
-
Cell Seeding: Seed HEK293T cells stably expressing an NF-κB-luciferase reporter gene in a 96-well plate at a density of 5 x 104 cells/well.
-
Pre-treatment: After 24 hours, pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulation: Induce NF-κB activation by adding TNF-α (10 ng/mL) to the wells and incubate for 6 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a constitutively expressed Renilla luciferase).
DPPH Radical Scavenging Assay (Antioxidant Activity)
-
Sample Preparation: Prepare various concentrations of this compound in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the sample to 100 µL of a 0.2 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of DPPH solution without the sample.
Data Presentation
Table 1: Comparative Anti-Inflammatory Activity of Andrographolide and its Derivatives
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Andrographolide | NO Production | RAW 264.7 | 8.8 | [7] |
| 14-deoxy-11,12-didehydroandrographolide (B31429) | NO Production | RAW 264.7 | 94.12 | [1] |
| Neoandrographolide | NO Production | RAW 264.7 | >100 | [1] |
Table 2: Cytotoxicity of Andrographolide in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colon | <8 | [8] |
| MCF-7 | Breast | <8 | [8] |
| DU145 | Prostate | ~3 (for IL-6 inhibition) | [8] |
| A549 | Lung | 3.5 | [9] |
Visualizations
Caption: A generalized workflow for in vitro bioactivity assays of this compound.
Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.
References
- 1. Evaluations of Andrographolide-Rich Fractions of Andrographis paniculata with Enhanced Potential Antioxidant, Anticancer, Antihypertensive, and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worldsresearchassociation.com [worldsresearchassociation.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stability of andrographolide in powdered Andrographis herb under accelerated conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. الوصف: The Enhancment of Andrographolide Content from Andrographis paniculata (Burm.f.) Wallich ex Ness Cell Culture by Using Immobilized Cell in Bioreactor [aunilo.uum.edu.my]
- 9. In vitro anti-biofilm activity of 14-deoxy-11,12-didehydroandrographolide from Andrographis paniculata against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Andrographolide and its Epimer, 14-epi-Andrographolide
A comprehensive guide for researchers and drug development professionals on the comparative bioactivities of Andrographolide (B1667393) and its C-14 epimer, 14-epi-Andrographolide. This guide synthesizes available data on their biological effects, focusing on anti-inflammatory, anticancer, and antiviral properties, and delves into the underlying mechanisms of action.
Introduction
Andrographolide, a labdane (B1241275) diterpenoid extracted from the plant Andrographis paniculata, is a well-documented bioactive compound with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiviral effects. Its therapeutic potential has led to extensive research into its mechanisms of action and the development of various derivatives to enhance its efficacy and bioavailability. One such related compound is this compound, a stereoisomer of Andrographolide. While Andrographolide has been the subject of numerous studies, data directly comparing its bioactivity to that of this compound is notably scarce in publicly available scientific literature.
This guide aims to provide a detailed comparison of the bioactivity of Andrographolide and this compound. Due to the limited data on this compound, this comparison will primarily focus on the well-established bioactivities of Andrographolide, with inferences on the potential activity of its epimer based on structure-activity relationship (SAR) studies of andrographolide derivatives modified at the C-14 position.
Comparative Bioactivity Data
Therefore, the following tables summarize the quantitative bioactivity data for Andrographolide across various therapeutic areas.
Table 1: Anticancer Activity of Andrographolide
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | MTT | 31.93 - 63.19 | [2][3] |
| MDA-MB-231 | Breast Cancer | MTT | 30.56 - 65 | [2][3] |
| A549 | Lung Adenocarcinoma | ATPlite | 8.72 | [4] |
| H1299 | Lung Adenocarcinoma | ATPlite | 3.69 | [4] |
| SK-MES-1 | Lung Squamous Carcinoma | ATPlite | 10.99 | [4] |
| OEC-M1 | Oral Epidermoid Carcinoma | ECIS | 55 | [5] |
| PC-3 | Prostate Cancer | Not Specified | Not Specified | [6] |
Table 2: Antiviral Activity of Andrographolide
| Virus | Cell Line | Assay | EC50 (µM) | Reference |
| Dengue Virus (DENV) | HepG2/HeLa | Not Specified | 21 - 22 | [7] |
| Zika Virus (ZIKV) | A549 | Plaque Assay | 31.8 | [7] |
| SARS-CoV-2 | Calu-3 | Plaque Assay | 0.034 | [6] |
Table 3: Anti-inflammatory Activity of Andrographolide
| Cell Line | Stimulant | Inhibited Mediator | IC50 (µM) | Reference |
| RAW 264.7 | LPS | Nitric Oxide (NO) | Not Specified | [8] |
| RAW 264.7 | LPS | Prostaglandin E2 (PGE2) | Not Specified | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the tables are provided below to facilitate understanding and replication.
Cell Viability and Cytotoxicity Assays (MTT Assay)
-
Cell Culture: Cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. Subsequently, they are treated with various concentrations of Andrographolide or the vehicle control (e.g., DMSO) for specified durations (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Plaque Reduction Assay for Antiviral Activity
-
Cell Seeding: Host cells (e.g., A549 for ZIKV, Calu-3 for SARS-CoV-2) are seeded in multi-well plates to form a confluent monolayer.
-
Virus Infection: The cell monolayer is infected with a known titer of the virus for a specific period to allow for viral adsorption.
-
Compound Treatment: After viral adsorption, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of Andrographolide or a vehicle control.
-
Incubation: The plates are incubated for a period that allows for the formation of viral plaques.
-
Plaque Visualization: The cells are fixed and stained with a dye (e.g., crystal violet) to visualize the plaques.
-
EC50 Calculation: The half-maximal effective concentration (EC50) is determined by counting the number of plaques at each compound concentration and calculating the concentration that inhibits plaque formation by 50%.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of various concentrations of Andrographolide.
-
Supernatant Collection: After a 24-hour incubation period, the cell culture supernatant is collected.
-
Griess Reaction: The collected supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: The absorbance is measured at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
Inhibition Calculation: The percentage of inhibition of NO production by Andrographolide is calculated relative to the LPS-stimulated control.
Signaling Pathways and Mechanisms of Action
Andrographolide exerts its diverse biological effects by modulating multiple signaling pathways. The diagrams below, generated using Graphviz, illustrate some of the key pathways involved in its anti-inflammatory and anticancer activities.
Anti-inflammatory Signaling Pathway of Andrographolide
Anticancer Signaling Pathway of Andrographolide
Structure-Activity Relationship and the Role of C-14 Stereochemistry
The bioactivity of Andrographolide is intrinsically linked to its chemical structure. The α,β-unsaturated γ-butyrolactone ring, the diterpenoid core, and the hydroxyl groups at positions C-3, C-14, and C-19 are all crucial for its pharmacological effects. Modifications at these positions have been extensively studied to understand the structure-activity relationship (SAR) and to develop more potent analogues.
The stereochemistry at the C-14 position, which bears a hydroxyl group, is of particular interest when comparing Andrographolide and this compound. In Andrographolide, this hydroxyl group is in the α-configuration. In this compound, it is in the β-configuration. This difference in spatial arrangement can significantly impact how the molecule interacts with its biological targets.
While direct comparative studies are lacking, research on other C-14 modified Andrographolide derivatives provides some insights:
-
Esterification at C-14: Several studies have shown that esterification of the C-14 hydroxyl group can lead to derivatives with enhanced anticancer activity compared to the parent Andrographolide.[9] This suggests that modification at this position is well-tolerated and can be exploited to improve potency.
-
14-Deoxy Derivatives: The derivative 14-deoxy-11,12-didehydroandrographolide, which lacks the hydroxyl group at C-14 and has an additional double bond, exhibits potent anti-inflammatory and antiviral activities. This indicates that the C-14 hydroxyl group is not strictly essential for all of Andrographolide's bioactivities and its removal or modification can even be beneficial in some cases.
Conclusion
Andrographolide is a promising natural product with a wide range of well-documented bioactivities. Its anti-inflammatory, anticancer, and antiviral effects are mediated through the modulation of key signaling pathways such as NF-κB and PI3K/Akt. In contrast, its epimer, this compound, remains largely uncharacterized in terms of its comparative bioactivity. While its isolation and a hint of its biological potential have been reported, a significant knowledge gap exists regarding its specific pharmacological profile.
Future research should focus on the direct comparative evaluation of Andrographolide and this compound to elucidate the impact of C-14 stereochemistry on their bioactivities. Such studies would not only provide valuable insights into the structure-activity relationship of this important class of diterpenoids but also potentially unveil a new lead compound with an improved therapeutic index. For researchers and drug development professionals, Andrographolide continues to be a valuable scaffold for the design of novel therapeutics, and a thorough investigation of its stereoisomers is a logical and promising next step in this endeavor.
References
- 1. questjournals.org [questjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Evaluations of Andrographolide-Rich Fractions of Andrographis paniculata with Enhanced Potential Antioxidant, Anticancer, Antihypertensive, and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.rmutsv.ac.th [repository.rmutsv.ac.th]
- 5. mdpi.com [mdpi.com]
- 6. Anti-tumor activities of andrographolide, a diterpene from Andrographis paniculata, by inducing apoptosis and inhibiting VEGF level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effects of Andrographolide on the Enhancement of Chondrogenesis and Osteogenesis in Human Suprapatellar Fat Pad Derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Unraveling the Pharmacological Nuances: A Comparative Guide to Andrographolide and Its Epimers
For Immediate Release
A deep dive into the pharmacological profiles of Andrographolide (B1667393) and its epimers reveals significant differences in therapeutic potential and toxicity, offering crucial insights for drug development and research.
Andrographolide, a labdane (B1241275) diterpenoid extracted from the plant Andrographis paniculata, has long been recognized for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties. However, the therapeutic landscape of this natural compound is broadened by the existence of its epimers—isomers that differ in the configuration at one chiral center. This guide provides a comprehensive comparison of the pharmacological differences between Andrographolide and its key epimers, isoandrographolide (B12420448) and 14-epi-andrographolide, supported by experimental data to inform researchers, scientists, and drug development professionals.
Key Pharmacological Differences at a Glance
| Pharmacological Activity | Andrographolide | Isoandrographolide | This compound | Key Findings |
| Anti-inflammatory | Potent inhibitor of NF-κB, PGE2, NO, and TNF-α. | - | - | Andrographolide demonstrates broad anti-inflammatory effects. Comparative data for epimers is limited. |
| Anticancer | Cytotoxic to various cancer cell lines (e.g., MKN-45, AGS, HCT 116, HepG2, A549). | Generally less cytotoxic than Andrographolide. | - | Andrographolide shows greater potential as a direct cytotoxic agent. |
| Hepatoprotective | Protects against liver damage. | Superior hepatoprotective activity and lower toxicity compared to Andrographolide. | - | Isoandrographolide and its derivatives present a promising avenue for treating liver diseases like NAFLD. |
| Antiviral | Active against a range of viruses, including influenza and SARS-CoV-2. | - | - | Comparative antiviral data for epimers is not well-established. |
In-Depth Pharmacological Comparison
Anti-inflammatory Activity
Andrographolide is a well-established anti-inflammatory agent that exerts its effects through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. Experimental data demonstrates its ability to significantly reduce the production of pro-inflammatory mediators.
Table 1: Anti-inflammatory Activity of Andrographolide [1][2]
| Mediator | IC50 Value (µM) | Cell Line |
| PGE2 | 8.8 | RAW264.7 |
| Nitric Oxide (NO) | 7.4 | RAW264.7 |
| TNF-α | 23.3 | RAW264.7 |
IC50: The half maximal inhibitory concentration.
While the anti-inflammatory properties of Andrographolide are well-documented, direct comparative studies with its epimers are scarce.
Anticancer Activity
Andrographolide has demonstrated significant cytotoxic effects against a variety of cancer cell lines. In contrast, available data suggests that its epimers may be less potent in this regard.
Table 2: Comparative Cytotoxicity (IC50 in µM) of Andrographolide and its Analogue-6 in Gastric Cancer Cell Lines [3]
| Cell Line | Andrographolide (48h) | Analogue-6 (48h) |
| MKN-45 | >50 | 6.37 ± 0.7 |
| AGS | 11.3 ± 2.9 | 1.7 ± 0.5 |
Table 3: Cytotoxicity (IC50 in µg/mL) of Andrographolide in Various Cancer Cell Lines [3][4]
| Cell Line | 24h | 48h | 72h |
| BGC-823 | 35.3 | 25.5 | 18 |
| HCT 116 | - | 45.32 ± 0.86 | - |
| HepG2 | - | 60.32 ± 1.05 | - |
| A549 | - | 97.47 ± 1.50 | - |
Hepatoprotective Effects
A significant distinction between Andrographolide and its epimer, isoandrographolide, lies in their hepatoprotective capabilities. Studies have shown that isoandrographolide exhibits superior protection against liver damage with lower associated toxicity. A derivative of isoandrographolide, 19-propionyl isoandrographolide (IAN-19P), has also shown promise with improved drug-like properties and reduced toxicity in HepG2 cells. This suggests that isoandrographolide and its derivatives could be valuable candidates for the treatment of conditions such as non-alcoholic fatty liver disease (NAFLD).[5]
Antiviral Activity
Andrographolide has been reported to possess broad-spectrum antiviral activity.[6][7][8][9] However, there is a lack of direct comparative studies evaluating the antiviral efficacy of its epimers, isoandrographolide and this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The cytotoxic effects of Andrographolide and its epimers are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11][12][13]
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate overnight.
-
Treatment: Treat the cells with various concentrations of the test compounds (Andrographolide or its epimers) and incubate for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm or 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.
NF-κB Luciferase Reporter Assay
The anti-inflammatory activity, specifically the inhibition of NF-κB, can be quantified using a luciferase reporter assay.[14][15][16][17]
-
Cell Transfection: Transfect cells with a luciferase reporter plasmid containing NF-κB response elements.
-
Treatment and Stimulation: Pre-treat the cells with the test compounds before stimulating with an NF-κB activator (e.g., TNF-α).
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luciferase Assay: Add a luciferase substrate to the cell lysate.
-
Luminescence Measurement: Measure the luminescence signal, which is proportional to the NF-κB activity.
In Vivo Hepatoprotective Activity Assay
The hepatoprotective effects can be assessed in animal models.[18][19][20][21][22][23]
-
Animal Model: Induce liver injury in rodents (e.g., rats) using a hepatotoxin like carbon tetrachloride (CCl4) or paracetamol.
-
Treatment: Administer Andrographolide or its epimers to the animals before or after the toxin administration.
-
Biochemical Analysis: Collect blood samples to measure serum levels of liver enzymes such as SGOT (Serum Glutamic Oxaloacetic Transaminase) and SGPT (Serum Glutamic Pyruvic Transaminase).
-
Histopathological Examination: Sacrifice the animals and perform a histopathological examination of the liver tissue to assess the extent of damage and protection.
Conclusion and Future Directions
The comparative analysis of Andrographolide and its epimers underscores the critical role of stereochemistry in determining pharmacological activity. While Andrographolide remains a potent anti-inflammatory and anticancer agent, its epimer, isoandrographolide, emerges as a superior candidate for hepatoprotective applications due to its enhanced efficacy and reduced toxicity.
Further research is warranted to conduct direct, head-to-head comparisons of Andrographolide and its epimers across a broader range of pharmacological assays, particularly for their antiviral and anti-inflammatory effects. Elucidating the structure-activity relationships of these compounds will be pivotal for the rational design of novel and more effective therapeutics. The development of robust and validated experimental protocols will be essential to ensure the reproducibility and reliability of these comparative studies.
References
- 1. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm | PLOS One [journals.plos.org]
- 2. biorxiv.org [biorxiv.org]
- 3. The role of andrographolide as a potential anticancer agent against gastric cancer cell lines: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparative assessment of in vitro cytotoxic activity and phytochemical profiling of Andrographis nallamalayana J.L.Ellis and Andrographis paniculata (Burm. f.) Nees using UPLC-QTOF-MS/MS approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatoprotective effect of selected isoandrographolide derivatives on steatotic HepG2 cells and High Fat Diet fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antiviral Activities of Andrographolide and Its Derivatives: Mechanism of Action and Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Antiviral Activity of Andrographolide, the Active Metabolite from Andrographis paniculata (Burm. f.) Wall. ex Nees. against SARS-CoV-2 by Using Bio- and Chemoinformatic Tools | Walailak Journal of Science and Technology (WJST) [wjst.wu.ac.th]
- 9. Andrographolide and Its Derivatives: A Comprehensive Review of Anti-Infective Properties and Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. broadpharm.com [broadpharm.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 16. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. rjptonline.org [rjptonline.org]
- 19. Hepatoprotective activity of andrographolide possibly through antioxidative defense mechanism in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hepatoprotective activity of andrographolide against galactosamine & paracetamol intoxication in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ijphs.org [ijphs.org]
- 22. ijbpas.com [ijbpas.com]
- 23. researchgate.net [researchgate.net]
14-epi-Andrographolide: A Comparative Guide to its Anti-Cancer Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer effects of 14-epi-Andrographolide, an isomer of the natural product Andrographolide. While direct experimental data on this compound is limited in publicly available literature, this document synthesizes information on Andrographolide and its C-14 modified analogues to offer a validated perspective on its potential as an anti-cancer agent. The data presented is intended to serve as a resource for researchers interested in the therapeutic potential of this class of compounds.
Comparative Cytotoxicity
The anti-cancer activity of Andrographolide and its derivatives is often evaluated by their half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a biological process by half. Numerous studies have demonstrated that modifications at the C-14 position of the Andrographolide molecule can significantly enhance its cytotoxic effects against various cancer cell lines. While specific IC50 values for this compound are not extensively reported, the data for its parent compound, Andrographolide, and other C-14 analogues provide a strong basis for comparison.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Andrographolide | MDA-MB-231 (Breast) | 30.28 (48h) | [1] |
| MCF-7 (Breast) | 36.9 (48h) | [1] | |
| HCT-116 (Colon) | ~25 | ||
| DU145 (Prostate) | ~30 | ||
| A549 (Lung) | ~20 | ||
| KB (Oral) | 106.2 µg/ml | [2][3] | |
| C-14 Modified Analogues | |||
| 14-acetylandrographolide | Various | Significantly more potent than Andrographolide | [4] |
| Halogenated C14 esters | HEK-293 (Kidney), MCF-7 (Breast) | Demonstrated significant cytotoxicity | [5] |
| Indolo analogues | MCF7 (Breast), HCT116 (Colon), DU145 (Prostate) | 1.85, 1.22, 1.24 respectively | [5] |
| 3,19-di-O-acetyl-12-phenylthio-14-deoxy-andrographolide | HCT-116 (Colon) | 0.85 (GI50) | [5] |
Key Signaling Pathways in Anti-Cancer Activity
Andrographolide and its derivatives exert their anti-cancer effects by modulating a variety of signaling pathways crucial for cancer cell survival, proliferation, and metastasis. The primary mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest. Key pathways implicated include NF-κB, PI3K/Akt/mTOR, and MAPK.[2][5]
Caption: Key signaling pathways modulated by Andrographolide and its analogues.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to validate the anti-cancer effects of compounds like this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
Workflow:
Caption: Workflow for a typical MTT cell viability assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5x10^4 cells/ml and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound (e.g., 10 to 100 µM) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µl of 5 mg/ml MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Solubilization: 100 µl of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the number of cells undergoing apoptosis.
Methodology:
-
Cell Treatment: Cancer cells are treated with this compound at its IC50 and IC25 concentrations for a specified period (e.g., 24 hours).
-
Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the modulation of signaling pathways.
Methodology:
-
Protein Extraction: Cancer cells are treated with this compound, and total protein is extracted using a suitable lysis buffer.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., NF-κB, Akt, p53, Bcl-2, Bax, Caspases) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The available evidence strongly suggests that this compound, in line with its parent compound and other C-14 modified analogues, possesses significant anti-cancer properties. Its mechanism of action likely involves the modulation of key signaling pathways leading to the induction of apoptosis and cell cycle arrest in cancer cells. Further direct experimental validation of this compound's efficacy across a broad range of cancer cell lines is warranted to fully elucidate its therapeutic potential. The experimental protocols provided in this guide offer a standardized framework for conducting such validation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Andrographolide Suppresses the Growth and Metastasis of Luminal-Like Breast Cancer by Inhibiting the NF-κB/miR-21-5p/PDCD4 Signaling Pathway [frontiersin.org]
- 4. Andrographolide: A New Plant-Derived Antineoplastic Entity on Horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Modifications of Andrographolide Targeting New Potential Anticancer Drug Candidates: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Properties of Andrographolide Isomers
For Researchers, Scientists, and Drug Development Professionals
Andrographolide (B1667393), a labdane (B1241275) diterpenoid extracted from Andrographis paniculata, is renowned for its potent anti-inflammatory properties. Its molecular structure, however, gives rise to several isomers, each with potentially distinct biological activities. This guide provides an objective comparison of the anti-inflammatory effects of prominent andrographolide isomers, supported by experimental data, to aid in the selection and development of next-generation anti-inflammatory therapeutics.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory potency of andrographolide and its isomers has been evaluated using various in vitro assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) for key inflammatory mediators. Lower IC50 values indicate greater potency.
| Compound | Assay Target | Cell Line | IC50 (µM) |
| Andrographolide | Nitric Oxide (NO) | RAW 264.7 | ~12.2[1] |
| TNF-α | THP-1 | 29.3[2][3] | |
| IL-6 | THP-1 | Not explicitly found in a comparable format | |
| NF-κB Transactivation | RAW 264.7 | Less active than its derivatives in some studies[4][5] | |
| Neoandrographolide (B1678159) | Nitric Oxide (NO) | RAW 264.7 | >100[6] |
| TNF-α | RAW 264.7 | Inhibited production[7] | |
| 14-Deoxy-11,12-didehydroandrographolide | Nitric Oxide (NO) | RAW 264.7 | 94.12 ± 4.79[6] |
| NF-κB Transactivation | RAW 264.7 | Less active than some derivatives[4][5] | |
| 8,17-dihydro-7,8-dehydroandrographolide | Nitric Oxide (NO) | RAW 264.7 | Active in the range of 1.564 to 25.000 µg/mL[8][9] |
| 10β-8,17-dihydro-7,8-dehydroandrographolide | Nitric Oxide (NO) | RAW 264.7 | Active in the range of 1.564 to 25.000 µg/mL[8][9] |
| 14-Deoxy-14,15-dehydroandrographolide | NF-κB Transactivation | RAW 264.7 | 2 µg/mL[4][5] |
Key Signaling Pathway: NF-κB Inhibition
The primary mechanism underlying the anti-inflammatory effects of andrographolide and its isomers is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][10][11][12][13][14] NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS) which produces nitric oxide.[10]
Andrographolide has been shown to interfere with NF-κB activation through multiple mechanisms, including the covalent modification of the p50 subunit of NF-κB, which prevents its binding to DNA.[11] It can also suppress the phosphorylation of IκBα and the upstream kinases in the MAPK pathway (p38, JNK, and ERK), which are essential for NF-κB activation.[10]
Experimental Protocols
In Vitro Nitric Oxide (NO) Production Assay
This assay quantifies the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.[15][16] Cells are seeded in 96-well plates at a density of approximately 1.5 x 105 cells/well and allowed to adhere overnight.[17]
-
Compound Treatment: The cells are pre-treated with varying concentrations of the andrographolide isomers for 1-2 hours.
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.[17]
-
Nitrite (B80452) Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[16][17] This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and measuring the absorbance at 540 nm after a short incubation period.
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite to determine the nitrite concentration in the samples. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
NF-κB Luciferase Reporter Assay
This assay provides a quantitative measure of the inhibition of NF-κB transcriptional activity.
Methodology:
-
Cell Transfection: HEK293 or a similar cell line is transiently co-transfected with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.[18][19]
-
Compound Treatment and Stimulation: After transfection, cells are treated with the andrographolide isomers for a defined period, followed by stimulation with an NF-κB activator such as TNF-α or LPS.[12][18]
-
Luciferase Activity Measurement: Cell lysates are prepared, and the activities of both firefly and Renilla luciferases are measured using a luminometer and a dual-luciferase reporter assay system.[18][20]
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The inhibitory effect of the compounds on NF-κB activity is then calculated.
Conclusion
The available data indicates that while andrographolide itself is a potent anti-inflammatory agent, its isomers and derivatives exhibit a range of activities. Notably, some derivatives show enhanced inhibitory effects on specific inflammatory pathways. For instance, 14-deoxy-14,15-dehydroandrographolide demonstrates strong NF-κB inhibitory activity.[4][5] Conversely, neoandrographolide appears to be a less potent inhibitor of nitric oxide production compared to andrographolide and 14-deoxy-11,12-didehydroandrographolide.[6] The newly identified epimers, 8,17-dihydro-7,8-dehydroandrographolide and 10β-8,17-dihydro-7,8-dehydroandrographolide, also contribute to the anti-inflammatory profile by suppressing NO production.[8][9]
This comparative guide highlights the importance of considering the specific isomeric form of andrographolide in research and drug development. Further head-to-head studies under standardized conditions are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this promising class of natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Anti-inflammatory activity of new compounds from Andrographis paniculata by NF-kappaB transactivation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In vivo and in vitro anti-inflammatory activities of neoandrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two New Isomeric Andrographolides with Anti-Inflammatory and Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Andrographolide attenuates inflammation by inhibition of NF-kappa B activation through covalent modification of reduced cysteine 62 of p50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Andrographolide Suppresses the Growth and Metastasis of Luminal-Like Breast Cancer by Inhibiting the NF-κB/miR-21-5p/PDCD4 Signaling Pathway [frontiersin.org]
- 14. atsjournals.org [atsjournals.org]
- 15. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Andrographolide inhibits breast cancer through suppressing COX-2 expression and angiogenesis via inactivation of p300 signaling and VEGF pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. indigobiosciences.com [indigobiosciences.com]
- 20. Andrographolide suppresses breast cancer progression by modulating tumor‐associated macrophage polarization through the Wnt/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Bioactivity of Andrographolide and its Epimer: A Comparative Guide
Andrographolide (B1667393), a labdane (B1241275) diterpenoid extracted from the leaves and stems of Andrographis paniculata, has garnered significant attention from the scientific community for its wide spectrum of pharmacological activities. Its therapeutic potential in inflammatory diseases, cancer, and viral infections is well-documented. A key stereoisomer, 14-epi-Andrographolide, which differs only in the spatial arrangement at the C-14 position, presents an intriguing case for a comparative structure-activity relationship study. This guide provides a detailed comparison of the biological activities of Andrographolide and this compound, supported by experimental data and methodologies, to aid researchers in drug discovery and development.
Structural Nuances: The C-14 Hydroxyl Group
The fundamental difference between Andrographolide and this compound lies in the stereochemistry of the hydroxyl group at the C-14 position of the α,β-unsaturated γ-butyrolactone ring. In Andrographolide, this hydroxyl group is in the α-configuration, while in this compound, it is in the β-configuration. This seemingly minor structural alteration can significantly impact the molecule's interaction with biological targets, leading to variations in their pharmacological profiles.
Comparative Biological Activities
While direct comparative studies between Andrographolide and this compound are limited, research on various C-14 substituted analogs of Andrographolide provides valuable insights into the structure-activity relationship at this position. The orientation and nature of the substituent at C-14 play a crucial role in modulating the cytotoxic, anti-inflammatory, and antiviral properties of the parent compound.
Cytotoxic Activity
Table 1: Cytotoxic Activity of Andrographolide against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT 116 | Colon Carcinoma | 42.72 ± 0.67 | [3] |
| HepG2 | Hepatocellular Carcinoma | Not specified | [3] |
| A549 | Lung Cancer | Not specified | [3] |
Anti-inflammatory Activity
Andrographolide is a potent anti-inflammatory agent, primarily through its inhibition of the NF-κB signaling pathway.[4] It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.[5] Comparative studies with other non-steroidal anti-inflammatory drugs (NSAIDs) have highlighted the broad-spectrum anti-inflammatory activity of Andrographolide.[6][7][8] Although direct comparative data for this compound is scarce, the anti-inflammatory mechanism is closely linked to the core structure of Andrographolide, and any modification at the C-14 position would likely influence its interaction with key inflammatory mediators.
Table 2: Anti-inflammatory Activity of Andrographolide
| Assay | Cell Line | IC50 (µM) | Reference |
| Inhibition of NO production | RAW264.7 | 7.4 | [8] |
| Inhibition of PGE2 production | RAW264.7 | 8.8 | [6][8] |
| Inhibition of TNF-α release | RAW264.7 | 23.3 | [8] |
| Inhibition of IL-6 release | THP-1 | 12.2 | [6] |
Antiviral Activity
Andrographolide and its derivatives have shown promising antiviral activity against a range of viruses.[9] For instance, certain 14-aryloxy analogues of andrographolide have demonstrated improved activity against Zika and Dengue viruses compared to the parent compound.[10][11] One study reported that a 14β-andrographolide derivative (structurally related to this compound) exhibited anti-SARS-CoV-2 activity.[12] This suggests that the stereochemistry at the C-14 position is a critical determinant of antiviral efficacy.
Table 3: Antiviral Activity of Andrographolide and a Derivative
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| Andrographolide | Zika Virus | A549 | 31.8 ± 3.5 | [10] |
| ZAD-1 (a 14-aryloxy analogue) | Zika Virus | A549 | 27.9 ± 1.7 | [10] |
| 14β-andrographolide derivative | SARS-CoV-2 | Vero E6 | 2.1 | [12] |
Signaling Pathways Modulated
The biological activities of Andrographolide and its derivatives are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and specific analogs.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Andrographolide is a well-established inhibitor of this pathway. It can prevent the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and growth. Dysregulation of this pathway is often observed in cancer. Andrographolide has been shown to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of Andrographolide or this compound and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NF-κB.
-
Cell Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid.
-
Compound Treatment: Treat the transfected cells with the test compounds.
-
Cell Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α).
-
Cell Lysis: Lyse the cells to release the luciferase enzymes.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.[13][14][15][16][17]
Western Blot Analysis for PI3K/Akt Pathway
Western blotting is used to detect and quantify specific proteins in a sample.
-
Protein Extraction: Extract total protein from treated and untreated cells.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for total and phosphorylated forms of PI3K and Akt, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities to determine the relative protein expression levels.[18][19][20][21][22]
Conclusion
The stereochemistry at the C-14 position of Andrographolide plays a significant role in defining its biological activity. While Andrographolide itself is a potent cytotoxic, anti-inflammatory, and antiviral agent, the limited comparative data with its epimer, this compound, underscores the need for further direct comparative studies. Such research would provide a clearer understanding of the structure-activity relationship and guide the development of more effective and specific Andrographolide-based therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to conduct these critical investigations.
References
- 1. phcogrev.com [phcogrev.com]
- 2. New andrographolide derivatives and their cytotoxic activity [wisdomlib.org]
- 3. A comparative assessment of in vitro cytotoxic activity and phytochemical profiling of Andrographis nallamalayana J.L.Ellis and Andrographis paniculata (Burm. f.) Nees using UPLC-QTOF-MS/MS approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vitro and in vivo anti-inflammatory effects of andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm | PLOS One [journals.plos.org]
- 7. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. Andrographolide and Its 14-Aryloxy Analogues Inhibit Zika and Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Andrographolide and Its Derivatives: A Comprehensive Review of Anti-Infective Properties and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. bowdish.ca [bowdish.ca]
- 15. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Chiral Separation of Andrographolide and 14-epi-Andrographolide: A Comparative Guide
Andrographolide, a labdane (B1241275) diterpenoid, is the principal bioactive constituent of Andrographis paniculata. Its therapeutic potential is well-documented; however, like many natural products, it possesses multiple chiral centers. The C14 position is particularly susceptible to epimerization, leading to the formation of 14-epi-Andrographolide. As stereoisomers can exhibit different pharmacological and toxicological profiles, their separation and individual characterization are paramount.
This guide explores three primary techniques for chiral separations: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
Comparative Analysis of Chiral Separation Techniques
The selection of a suitable chiral separation technique depends on various factors, including the desired scale of purification, analytical sensitivity requirements, and available instrumentation. Below is a summary of potential starting conditions for the separation of Andrographolide and this compound based on the analysis of similar compounds.
| Parameter | Chiral HPLC | Chiral SFC | Chiral CE |
| Stationary Phase/Selector | Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives like Chiralcel® OD-H, Chiralpak® AD-H) | Polysaccharide-based CSPs (e.g., Chiralcel® OD-3, Chiralpak® AS-3) | Cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, sulfated-β-cyclodextrin) |
| Mobile Phase | n-Hexane/Isopropanol (e.g., 80:20 v/v) or n-Hexane/Ethanol (e.g., 90:10 v/v) with optional acidic/basic additives | CO₂/(Methanol or Ethanol) (e.g., 70:30 v/v) with optional additives like diethylamine | Borate (B1201080) buffer (e.g., 25 mM, pH 9.0) containing the chiral selector |
| Flow Rate/Voltage | 0.5 - 1.5 mL/min | 1.0 - 4.0 mL/min | 15 - 25 kV |
| Temperature | 20 - 40 °C | 30 - 50 °C | 20 - 30 °C |
| Detection | UV at 225 nm | UV at 225 nm | UV at 225 nm |
| Anticipated Resolution (Rs) | > 1.5 | > 1.5 | > 1.5 |
| Anticipated Separation Factor (α) | > 1.1 | > 1.1 | > 1.1 |
Experimental Protocols
Detailed below are generalized experimental protocols that can serve as a starting point for developing a specific method for the chiral separation of Andrographolide and this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To achieve baseline separation of Andrographolide and this compound using a chiral stationary phase.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
Materials:
-
Chiral Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase A: HPLC-grade n-Hexane
-
Mobile Phase B: HPLC-grade Isopropanol or Ethanol
-
Sample: A mixture of Andrographolide and this compound dissolved in the mobile phase.
Procedure:
-
System Preparation: Equilibrate the column with the initial mobile phase composition (e.g., n-Hexane/Isopropanol 90:10 v/v) at a flow rate of 1.0 mL/min for at least 30 minutes.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte mixture in the mobile phase. Dilute as necessary to fall within the linear range of the detector.
-
Injection: Inject 10 µL of the sample onto the column.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 225 nm
-
-
Data Analysis: Identify the peaks corresponding to Andrographolide and this compound. Calculate the resolution (Rs) and separation factor (α). Optimize the mobile phase composition (e.g., by varying the percentage of the alcohol modifier) to improve separation if necessary.
Chiral Supercritical Fluid Chromatography (SFC)
Objective: To develop a rapid and efficient separation method for Andrographolide and this compound using SFC.
Instrumentation:
-
SFC system with a CO₂ pump and a modifier pump
-
Autosampler
-
Column thermostat
-
Back Pressure Regulator (BPR)
-
UV-Vis or Diode Array Detector (DAD)
Materials:
-
Chiral Column: Chiralcel® OD-3 (150 x 4.6 mm, 3 µm) or Chiralpak® AS-3 (150 x 4.6 mm, 3 µm)
-
Mobile Phase A: Supercritical CO₂
-
Mobile Phase B: HPLC-grade Methanol or Ethanol
-
Sample: A mixture of Andrographolide and this compound dissolved in the modifier.
Procedure:
-
System Preparation: Equilibrate the column with the initial mobile phase composition (e.g., CO₂/Methanol 80:20 v/v) at a flow rate of 2.0 mL/min. Set the back pressure to 150 bar.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte mixture in methanol.
-
Injection: Inject 5 µL of the sample.
-
Chromatographic Conditions:
-
Flow Rate: 2.0 mL/min
-
Column Temperature: 40 °C
-
Back Pressure: 150 bar
-
Detection Wavelength: 225 nm
-
-
Data Analysis: Analyze the resulting chromatogram to determine the retention times, resolution, and separation factor. The modifier percentage and back pressure can be adjusted to optimize the separation.
Chiral Capillary Electrophoresis (CE)
Objective: To separate Andrographolide and this compound based on their differential interaction with a chiral selector in an electric field.
Instrumentation:
-
Capillary Electrophoresis system
-
Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)
-
UV-Vis or Diode Array Detector (DAD)
Materials:
-
Background Electrolyte (BGE): 25 mM Borate buffer, pH 9.0
-
Chiral Selector: Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sample: A mixture of Andrographolide and this compound dissolved in the BGE.
Procedure:
-
Capillary Conditioning: Condition a new capillary by flushing with 1 M NaOH, deionized water, and finally the BGE.
-
BGE Preparation: Prepare a 25 mM borate buffer and adjust the pH to 9.0. Add the chiral selector (e.g., 15 mM HP-β-CD) and sonicate to dissolve.
-
Sample Preparation: Prepare a 0.5 mg/mL stock solution of the analyte mixture in the BGE.
-
Electrophoretic Conditions:
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Voltage: 20 kV
-
Capillary Temperature: 25 °C
-
Detection Wavelength: 225 nm
-
-
Data Analysis: Determine the migration times and calculate the resolution. The concentration of the chiral selector and the pH of the BGE can be varied to optimize the separation.
Visualizing the Workflow
The following diagrams illustrate the general workflows for developing a chiral separation method and the logical process of chiral separation itself.
Unlocking Nature's Arsenal: A Comparative Docking Study of Andrographolide Isomers Against Key Protein Targets
For Immediate Release
This guide provides a comprehensive comparative analysis of the in silico docking performance of Andrographolide (B1667393) and its principal isomers—Isoandrographolide, Neoandrographolide, and 14-deoxy-11,12-didehydroandrographolide—against a panel of significant protein targets implicated in cancer and inflammatory diseases. The data presented herein, derived from multiple computational studies, offers valuable insights for researchers, scientists, and drug development professionals engaged in the exploration of natural compounds for therapeutic applications.
Andrographolide, a labdane (B1241275) diterpenoid extracted from the Andrographis paniculata plant, is renowned for its wide-ranging pharmacological activities. Its isomers, differing in their stereochemistry and functional groups, present a unique opportunity to investigate structure-activity relationships and identify more potent or selective inhibitors for specific biological targets. This guide summarizes the binding affinities of these compounds, details the computational methodologies employed, and visualizes the typical workflow of such a comparative study.
Data Presentation: Comparative Binding Affinities
The following table summarizes the binding energies (in kcal/mol) of Andrographolide and its isomers with various protein targets as reported in the cited literature. A more negative binding energy value typically indicates a stronger and more favorable interaction between the ligand and the protein's active site.
| Compound | Target Protein | Binding Energy (kcal/mol) |
| Andrographolide | Epidermal Growth Factor Receptor (EGFR) | -7.1 |
| Isoandrographolide | Epidermal Growth Factor Receptor (EGFR) | -8.1 |
| Neoandrographolide | Epidermal Growth Factor Receptor (EGFR) | -7.0 |
| Andrographolide | Fatty Acid Synthase (FASN) - Thioesterase Domain | -6.57 |
| Isoandrographolide | Fatty Acid Synthase (FASN) - Thioesterase Domain | -7.00 |
| Neoandrographolide | Fatty Acid Synthase (FASN) - Thioesterase Domain | -6.37 |
| 14-deoxy-11,12-didehydroandrographolide | Fatty Acid Synthase (FASN) - Thioesterase Domain | -7.04 |
| Andrographolide | Tumor Necrosis Factor-α (TNF-α) | -7.2 |
| Isoandrographolide | Tumor Necrosis Factor-α (TNF-α) | -7.3 |
| Neoandrographolide | Tumor Necrosis Factor-α (TNF-α) | -8.5 |
| 14-deoxy-11,12-didehydroandrographolide | Tumor Necrosis Factor-α (TNF-α) | -7.2 |
Note: The binding energies are compiled from multiple sources and were obtained using different docking software and protocols. Direct comparison of absolute values across different studies should be done with caution. Please refer to the original publications for detailed experimental conditions.
Experimental Protocols
The in silico molecular docking studies summarized in this guide generally adhere to a standardized workflow, employing sophisticated computational tools to predict the binding orientation and affinity of a ligand to a protein. The most frequently cited software in the referenced studies include AutoDock Vina and the Schrödinger software suite.[1][2][3]
1. Preparation of the Receptor Protein: The three-dimensional crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB).[3] The protein structure is then prepared for docking by removing water molecules and any co-crystallized ligands or heteroatoms.[4] Polar hydrogen atoms are added to the protein, and partial charges are assigned to each atom to ensure a correct electrostatic representation.[4]
2. Ligand Preparation: The 3D structures of Andrographolide and its isomers are retrieved from chemical databases such as PubChem or constructed using chemical drawing tools.[3][5] The ligands undergo energy minimization using force fields like MMFF94 to obtain a stable, low-energy conformation.[4] Torsional degrees of freedom are defined to allow for flexibility during the docking process.
3. Grid Box Generation: A grid box is defined around the active site of the target protein. This box specifies the search space for the docking algorithm, confining the ligand's conformational search to the region of interest.[6] The coordinates and dimensions of the grid box are determined based on the location of the co-crystallized ligand in the original PDB file or through blind docking followed by analysis of potential binding sites.[4][5]
4. Molecular Docking Simulation: Docking is performed using algorithms such as the Lamarckian Genetic Algorithm in AutoDock Vina.[4][7] This algorithm explores a vast number of possible conformations and orientations of the ligand within the receptor's active site. Each generated pose is evaluated using a scoring function that estimates the free energy of binding. The conformation with the lowest binding energy is typically considered the most favorable binding mode.[7]
5. Analysis of Docking Results: The results of the docking simulation are analyzed to identify the best-scoring poses. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined to understand the molecular basis of the binding affinity.[8]
Visualizations
The following diagrams illustrate the typical workflow for a comparative molecular docking study and a simplified representation of a signaling pathway that can be modulated by Andrographolide and its isomers.
Caption: A generalized workflow for comparative molecular docking studies.
Caption: Inhibition of the EGFR signaling pathway by Andrographolide isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Molecular docking unveils the potential of andrographolide derivatives against COVID-19: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in silico evaluation of Andrographis paniculata ethanolic crude extracts on fatty acid synthase expression on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 7. Discovery of andrographolide hit analog as a potent cyclooxygenase-2 inhibitor through consensus MD-simulation, electrostatic potential energy simulation and ligand efficiency metrics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular docking analysis of compounds from Andrographis paniculata with EGFR - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Diterpenoid Lactones: 14-epi-Andrographolide in the Spotlight
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of 14-epi-Andrographolide with other prominent diterpenoid lactones, focusing on their anti-inflammatory and anticancer properties. This analysis is supported by experimental data and detailed methodologies to aid in research and development decisions.
Introduction to Diterpenoid Lactones
Diterpenoid lactones, a class of chemical compounds isolated from the plant Andrographis paniculata, have garnered significant scientific interest for their diverse pharmacological activities. Among these, Andrographolide (B1667393) is the most extensively studied. However, its isomers and other related diterpenoid lactones, such as this compound (often referred to as isoandrographolide), Neoandrographolide, and 14-deoxy-11,12-didehydroandrographolide, also exhibit significant biological effects. Understanding the comparative efficacy of these compounds is crucial for the development of novel therapeutics. This guide focuses on a head-to-head comparison of this compound against its counterparts.
Comparative Analysis of Biological Activities
The primary therapeutic potentials of these diterpenoid lactones lie in their anti-inflammatory and anticancer activities. The following sections present a comparative analysis based on available experimental data.
Anticancer Activity
In vitro studies have demonstrated that both Andrographolide and its stereoisomer, this compound (isoandrographolide), possess significant cytotoxic activities against cancer cell lines. A notable study directly compared their efficacy against human leukemia HL-60 cells.
| Compound | Cell Line | IC50 (µmol·L⁻¹) | Reference |
| This compound (Isoandrographolide) | HL-60 | 7.15 | [1][2] |
| Andrographolide | HL-60 | 28.34 | [1][2] |
| 14-deoxy-11,12-didehydroandrographolide | HL-60 | >50 | [1] |
| 14-deoxyandrographolide | HL-60 | >50 | [1] |
The data clearly indicates that This compound (Isoandrographolide) exhibits significantly higher cytotoxic potency against HL-60 cells compared to Andrographolide and other tested diterpenoid lactones .[1][2]
Anti-inflammatory Activity
Andrographolide is well-documented for its potent anti-inflammatory effects, primarily through the inhibition of the NF-κB and MAPK signaling pathways.[3][4][5] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4][5]
Quantitative comparative data for the anti-inflammatory activity of this compound is less abundant in publicly available literature. However, studies on various diterpenoid lactones provide insights into their relative potencies.
| Compound | Assay | Target Cell/System | IC50 (µM) | Reference |
| Andrographolide | Nitric Oxide (NO) Inhibition | LPS-stimulated RAW264.7 cells | 7.4 | [6][7] |
| Andrographolide | TNF-α Inhibition | LPS-stimulated RAW264.7 cells | 23.3 | [6][7] |
| Andrographolide | IL-6 Inhibition | Differentiated THP-1 cells | 12.2 | [7] |
| 14-deoxy-11,12-didehydroandrographolide | Nitric Oxide (NO) Inhibition | LPS-induced murine macrophages | 94.12 ± 4.79 | [8] |
| Neoandrographolide | Nitric Oxide (NO) Inhibition | LPS-induced murine macrophages | >100 | [8] |
Signaling Pathways and Mechanisms of Action
The biological activities of Andrographolide and its analogues are mediated through the modulation of key cellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Andrographolide has been shown to inhibit NF-κB activation by preventing the degradation of its inhibitory protein, IκBα, and by directly interfering with the binding of NF-κB to DNA.[9] This inhibitory action is a cornerstone of its anti-inflammatory and anticancer effects.
References
- 1. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of 14-epi-Andrographolide Standards: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of a reference standard is paramount to ensuring the accuracy and reliability of experimental results. This guide provides a comparative framework for validating the purity of 14-epi-Andrographolide standards, a key stereoisomer of the bioactive compound Andrographolide (B1667393). As Andrographolide is the most likely impurity in a this compound standard, this guide emphasizes analytical techniques capable of resolving these and other related impurities.
Comparative Purity of Available Standards
| Parameter | This compound Standard (Typical) | Andrographolide USP Reference Standard | Key Considerations for Validation |
| Purity Specification | ≥95% (LC/MS-ELSD) | Conforms to USP monograph specifications | The validation method must be able to accurately quantify this compound and separate it from potential impurities, especially its epimer, Andrographolide. |
| Major Potential Impurity | Andrographolide | Related diterpenoid lactones (e.g., neoandrographolide (B1678159), 14-deoxy-11,12-didehydroandrographolide) | The analytical method must demonstrate baseline separation between this compound and Andrographolide. |
| Analytical Methods | HPLC, UPLC, LC-MS | HPLC, as specified in the USP monograph | A validated, stability-indicating HPLC or UPLC method is recommended for purity determination and impurity profiling. |
| Identification | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Infrared (IR) spectroscopy, HPLC retention time comparison | Comprehensive spectroscopic analysis is crucial for unambiguous identification of the this compound standard. |
Experimental Protocols for Purity Validation
A robust analytical method is essential for the accurate assessment of this compound purity. The following protocol is a comprehensive approach based on established methods for Andrographolide and its related compounds.[1][2]
High-Performance Liquid Chromatography (HPLC) Method for Purity Determination
This method is designed to separate this compound from its main potential impurity, Andrographolide, and other related substances.
-
Instrumentation: A gradient HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
Time (minutes) %A %B 0 70 30 20 40 60 25 40 60 30 70 30 | 35 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 223 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Standard Preparation: Prepare a stock solution of the this compound standard in methanol (B129727) at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition.
-
Sample Preparation: Accurately weigh and dissolve the this compound standard being tested in methanol to a final concentration of 1 mg/mL.
-
System Suitability: Inject the standard solution six times. The relative standard deviation (RSD) of the peak area for this compound should be not more than 2.0%. The tailing factor should be not more than 2.0, and the theoretical plates should be not less than 2000.
-
Specificity: To demonstrate specificity, a solution containing both Andrographolide and this compound should be prepared and injected to ensure baseline separation.
-
Purity Calculation: The purity is calculated by the area normalization method, assuming that all impurities have the same response factor as this compound.
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Impurity Profiling
LC-MS provides a powerful tool for the definitive identification of the this compound standard and for the characterization of any detected impurities.
-
LC System: An ultra-high-performance liquid chromatography (UPLC) system coupled to a mass spectrometer.
-
Column: A C18 UPLC column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase and Gradient: Similar to the HPLC method, but with a faster gradient to accommodate the UPLC system.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Data Acquisition: Acquire full scan data to detect all ions and fragmentation data (MS/MS) to aid in the structural elucidation of impurities.
-
Analysis: The accurate mass measurement of the parent ion of this compound should be within 5 ppm of its theoretical mass. The fragmentation pattern can be compared to that of Andrographolide to confirm the structural isomerism.
Visualizing the Validation Workflow and a Relevant Signaling Pathway
To further clarify the process and context, the following diagrams are provided.
Caption: Experimental workflow for validating the purity of a this compound standard.
Caption: Simplified diagram of the NF-κB signaling pathway, a target of Andrographolide and its isomers.
References
Safety Operating Guide
Safe Disposal of 14-epi-Andrographolide: A Procedural Guide
For Immediate Reference: Key Safety and Disposal Information
Quantitative Data Summary
Due to the limited availability of a specific Safety Data Sheet for 14-epi-Andrographolide, quantitative exposure limits and detailed toxicological data are not well-established. The following table summarizes key information for the related compound, Andrographolide. It is recommended to handle this compound with the assumption of similar properties until more specific data becomes available.
| Property | Value | Source |
| Compound | Andrographolide | Sigma-Aldrich |
| CAS Number | 5508-58-7 | Sigma-Aldrich[1] |
| GHS Classification | Not a hazardous substance or mixture | Sigma-Aldrich[1] |
| Carcinogenicity | No ingredient of this product present at levels greater than or equal to 0.1% is identified as a carcinogen by IARC, NTP, or OSHA. | Sigma-Aldrich[1] |
| Storage Temperature | See product label; generally recommended to be tightly closed and dry. | Sigma-Aldrich[1] |
Disposal Protocol: Step-by-Step Procedures
The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure is designed to minimize environmental contamination and ensure the safety of laboratory personnel.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
If there is a risk of generating dust, a NIOSH-approved respirator is required.
2. Waste Segregation and Collection:
-
All solid waste contaminated with this compound, including unused product, contaminated absorbent materials, and disposable labware (e.g., weighing paper, pipette tips), should be collected in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
3. Spill Management:
-
In the event of a spill, avoid generating dust.
-
For small spills, gently cover the material with an inert absorbent material such as vermiculite, dry sand, or earth.
-
Using non-sparking tools, carefully scoop the absorbed material into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol), and collect the cleaning materials in the same waste container.
-
Ensure the area is well-ventilated during and after the cleanup.
4. Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.
-
Dispose of the rinsed containers in accordance with institutional and local regulations. In many cases, thoroughly decontaminated containers can be disposed of as regular lab glass or plastic waste.
5. Final Disposal:
-
The sealed hazardous waste container holding the this compound waste must be disposed of through an authorized hazardous or special waste collection point.
-
Follow all institutional guidelines and local, state, and federal regulations for the final disposal of chemical waste.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 14-epi-Andrographolide
Safe Handling and Disposal of 14-epi-Andrographolide
Compound Overview: this compound is a diterpenoid lactone and an epimer of Andrographolide, the primary bioactive component isolated from the medicinal plant Andrographis paniculata[1][2][3][4]. While one SDS for Andrographolide classifies it as "not a hazardous substance or mixture," another indicates it causes skin and serious eye irritation[5]. Furthermore, it is often stated that the compound's toxicological properties have not been thoroughly investigated. Therefore, it is critical to treat this compound as a potentially hazardous substance until more information becomes available[6].
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary defense against potential exposure. The minimum required PPE for handling this compound is outlined below. A task-specific hazard assessment may require additional protection[7].
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye & Face Protection | Chemical safety goggles and/or a full-face shield. | Safety glasses with side shields are the minimum requirement.[7] However, goggles are required for protection against liquid splashes and chemical vapors.[7] A face shield should be worn over goggles when handling larger quantities or when a splash hazard is present.[7][8] |
| Hand Protection | Standard laboratory nitrile gloves. | Provides a barrier for incidental contact.[7] Gloves should be disposed of immediately if contamination is suspected.[8] For prolonged contact or when handling solutions, consult solvent compatibility charts. |
| Body Protection | Laboratory coat. | A lab coat provides a necessary barrier between the skin and potential chemical spills.[9] Ensure it is fully buttoned. |
| Respiratory Protection | N95 or higher-rated respirator. | Recommended when handling the powder outside of a containment device (e.g., chemical fume hood, ventilated enclosure) or when dust generation is likely.[10] |
Operational Plan: Safe Handling Protocol
A systematic approach ensures consistent and safe handling of the compound.
Experimental Protocol: Handling this compound (Powder)
-
Preparation:
-
Consult the Safety Data Sheet for the parent compound, Andrographolide, and understand the potential hazards.[10]
-
Ensure the work area, preferably within a chemical fume hood or other containment ventilated enclosure, is clean and uncluttered.[10]
-
Cover the work surface with disposable plastic-backed absorbent paper ("bench paper") to contain any spills.[8]
-
Assemble all necessary equipment and reagents before beginning.
-
-
Weighing and Aliquoting:
-
All manipulations of the powder must be performed within a fume hood or ventilated enclosure to prevent the generation and inhalation of dust.[10]
-
Use spatulas and appropriate tools to handle the powder, minimizing any actions that could create aerosols.[10]
-
Keep the container tightly closed when not in use.
-
-
Dissolving the Compound:
-
Add the solvent to the powdered compound slowly to prevent splashing.[10]
-
If sonication or vortexing is required, ensure the container is securely capped.
-
-
Post-Handling Decontamination:
Disposal Plan
Proper waste disposal is critical to prevent environmental contamination and accidental exposure. All waste generated from handling this compound should be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused/Expired Compound | Must be disposed of as hazardous chemical waste. Place in a clearly labeled, sealed, and appropriate waste container. Follow all local, state, and federal regulations.[10] |
| Contaminated Labware (Glass & Plastic) | Segregate as hazardous waste. Do not rinse into the laboratory sink. Place directly into a designated, clearly labeled hazardous waste container.[10] |
| Contaminated PPE (Gloves, bench paper, etc.) | All contaminated PPE must be disposed of as hazardous waste in a designated, labeled container.[10] |
| Aqueous & Solvent Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain. Ensure waste streams are compatible. |
Workflow Visualization
The following diagram outlines the logical workflow for safely handling this compound from initial preparation through final disposal.
Caption: Figure 1. Safe Handling & Disposal Workflow for this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 14-Epiandrographolide | C20H30O5 | CID 11869597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biotechnological production of diterpenoid lactones from cell and organ cultures of Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. youthfilter.com [youthfilter.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
